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Foundational

A Technical Guide to 2-Ethynylquinolin-8-ol: Synthesis, Properties, and Coordination Chemistry for Advanced Research

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 2-ethynylquinolin-8-ol, a bifunctional m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 2-ethynylquinolin-8-ol, a bifunctional molecule of significant interest in coordination chemistry and drug development. By integrating the well-established chelating properties of the 8-hydroxyquinoline (8-HQ) scaffold with the versatile reactivity of a terminal alkyne, 2-ethynylquinolin-8-ol emerges as a powerful building block for the design of novel metal complexes, functional materials, and therapeutic agents. This document details the synthesis, characterization, and coordination behavior of this compound, offering field-proven insights and detailed experimental protocols to guide researchers in its application.

Introduction: The Strategic Fusion of a Classic Chelator and a Reactive Handle

The 8-hydroxyquinoline (8-HQ) core is a privileged scaffold in coordination chemistry, renowned for its ability to form stable, bidentate chelate complexes with a wide array of metal ions.[1] This property has been exploited in diverse applications, from analytical chemistry to the development of therapeutic and imaging agents.[2][3] The introduction of an ethynyl group at the 2-position of the quinoline ring introduces a reactive handle for post-coordination modification, enabling the construction of more complex molecular architectures and the covalent attachment of the resulting metal complexes to biomolecules or surfaces. This unique combination of a robust metal-binding site and a versatile functional group makes 2-ethynylquinolin-8-ol a molecule of considerable strategic importance.

The ethynyl group can participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," as well as Sonogashira coupling reactions.[4][5] This opens up avenues for the development of modular systems where the metal complex's properties (e.g., luminescence, redox activity, or catalytic function) can be fine-tuned and then integrated into larger systems for specific applications.

Synthesis and Characterization of 2-Ethynylquinolin-8-ol

The synthesis of 2-ethynylquinolin-8-ol can be efficiently achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5]

Proposed Synthetic Pathway

The most direct route to 2-ethynylquinolin-8-ol involves the Sonogashira coupling of a suitable 2-halo-8-hydroxyquinoline precursor with a protected or terminal alkyne. A common and effective approach is the use of 2-chloro-8-hydroxyquinoline as the starting material.

G cluster_0 Synthetic Workflow A 2-Chloro-8-hydroxyquinoline C Pd(PPh₃)₄, CuI, Et₃N A->C Substrate B Trimethylsilylacetylene B->C Reagent D 2-(Trimethylsilylethynyl)-8-hydroxyquinoline C->D Sonogashira Coupling E K₂CO₃, MeOH D->E Intermediate F 2-Ethynylquinolin-8-ol E->F Deprotection

Caption: Proposed synthetic workflow for 2-ethynylquinolin-8-ol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established Sonogashira coupling methodologies for similar heterocyclic systems.[6]

Step 1: Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-8-hydroxyquinoline (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous triethylamine (Et₃N) as the solvent and base.

  • To this mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(trimethylsilylethynyl)-8-hydroxyquinoline.

Step 2: Deprotection

  • Dissolve the purified 2-(trimethylsilylethynyl)-8-hydroxyquinoline in methanol (MeOH).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield 2-ethynylquinolin-8-ol.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physical and chemical properties of 2-ethynylquinolin-8-ol based on the known properties of 8-hydroxyquinoline and related ethynyl-substituted quinolines.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₁H₇NO
Molecular Weight 169.18 g/mol
Appearance Off-white to yellow solid
Melting Point Not available; expected to be higher than 8-hydroxyquinoline (73-75 °C)
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃); sparingly soluble in water.
pKa The phenolic proton is expected to have a pKa similar to that of 8-hydroxyquinoline (~9.9).
Spectroscopic Characterization (Predicted)

The structural confirmation of 2-ethynylquinolin-8-ol would rely on a combination of spectroscopic techniques. The expected key features are outlined below.

TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoline ring, a singlet for the terminal alkyne proton (C≡C-H) around 3.0-3.5 ppm, and a broad singlet for the hydroxyl proton (-OH).
¹³C NMR Resonances corresponding to the quinoline ring carbons and two distinct signals for the alkyne carbons (C≡C-H) around 80-90 ppm.
FTIR Characteristic absorption bands for the O-H stretch (~3400 cm⁻¹), the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and C=N/C=C stretches of the aromatic ring (~1600-1400 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

Coordination Chemistry of 2-Ethynylquinolin-8-ol

The coordination chemistry of 2-ethynylquinolin-8-ol is dominated by the bidentate chelation of the 8-hydroxyquinolinate moiety to a metal center.[1] The deprotonated hydroxyl group and the quinoline nitrogen atom act as a powerful (N,O)-donor ligand, forming a stable five-membered chelate ring with the metal ion.

G cluster_1 Coordination and Reactivity Ligand 2-Ethynylquinolin-8-ol Complex Metal Complex Ligand->Complex Coordination Metal Metal Ion (Mⁿ⁺) Metal->Complex Click CuAAC 'Click' Reaction Complex->Click Azide Organic Azide (R-N₃) Azide->Click FunctionalizedComplex Functionalized Complex Click->FunctionalizedComplex

Caption: Coordination and subsequent functionalization of 2-ethynylquinolin-8-ol.

Formation of Metal Complexes

The reaction of 2-ethynylquinolin-8-ol with a metal salt in the presence of a base leads to the formation of the corresponding metal complex. The stoichiometry of the resulting complex (e.g., ML₂, ML₃) depends on the coordination number and oxidation state of the metal ion.

General Protocol for Complexation:

  • Dissolve 2-ethynylquinolin-8-ol in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Add a solution of the metal salt (e.g., acetate, chloride, or nitrate) in the same solvent.

  • Add a base (e.g., sodium hydroxide, sodium acetate, or triethylamine) to facilitate the deprotonation of the hydroxyl group.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The resulting metal complex, which is often a colored precipitate, can be isolated by filtration, washed, and dried.

Properties of the Metal Complexes

The formation of a metal complex with 2-ethynylquinolin-8-ol is expected to significantly alter the photophysical and electrochemical properties of the ligand. Many 8-hydroxyquinoline complexes are known to be fluorescent, and the emission properties can be tuned by the choice of the metal ion.[7] The coordination to a metal center also influences the reactivity of the ethynyl group.

Post-Coordination Modification

A key feature of 2-ethynylquinolin-8-ol is the potential for post-coordination modification via the ethynyl group. This allows for the synthesis of more elaborate structures where the metal complex is appended to other molecules or materials.

Example: CuAAC "Click" Reaction

The terminal alkyne of the metal-coordinated 2-ethynylquinolin-8-ol can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an organic azide to form a stable triazole linkage. This reaction is highly efficient and proceeds under mild conditions, making it an ideal tool for bioconjugation and materials science applications.

Applications in Research and Drug Development

The unique properties of 2-ethynylquinolin-8-ol and its metal complexes open up a wide range of potential applications:

  • Drug Development: The 8-hydroxyquinoline scaffold is present in several compounds with demonstrated biological activity, including anticancer and antimicrobial properties.[2][3] The ethynyl group can be used to attach these metal complexes to targeting moieties or to improve their pharmacokinetic properties.

  • Functional Materials: The ability to form stable, often luminescent, metal complexes makes this ligand attractive for the development of organic light-emitting diodes (OLEDs), sensors, and imaging agents.[7]

  • Catalysis: Metal complexes of 8-hydroxyquinoline derivatives can exhibit catalytic activity, and the ethynyl group provides a means to immobilize these catalysts on solid supports.

Conclusion

2-Ethynylquinolin-8-ol is a versatile and powerful building block for coordination chemists, materials scientists, and drug discovery professionals. Its synthesis is accessible through standard organic transformations, and its coordination chemistry is well-precedented. The strategic combination of a robust chelating unit and a reactive functional group provides a platform for the design and synthesis of a vast array of novel metal-containing systems with tailored properties and functions. This guide provides the foundational knowledge and practical insights necessary to harness the potential of this exciting molecule in advanced research and development.

References

  • Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. PMC.
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. PMC.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Sonogashira coupling. Wikipedia.
  • Recent contributions of quinolines to antimalarial and anticancer drug discovery research. Malaria World.

Sources

Exploratory

Photophysical Profiling of 2-Ethynylquinolin-8-ol: UV-Vis Absorption, Fluorescence Emission, and Chelation-Enhanced Sensing

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary The quinoline scaffold, specifically 8-hydroxyquinoline (8-HQ), is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

The quinoline scaffold, specifically 8-hydroxyquinoline (8-HQ), is a privileged structure in coordination chemistry, optoelectronics, and metalloneurobiology. While native 8-HQ is a robust bidentate chelator, its baseline optical properties are limited by weak fluorescence in aqueous media. 2-Ethynylquinolin-8-ol (2-E-8HQ) represents a rationally designed structural evolution. By introducing an sp-hybridized ethynyl group at the C2 position, researchers achieve two critical objectives:

  • Photophysical Tuning: The extended π -conjugation lowers the HOMO-LUMO gap, inducing a significant bathochromic (red) shift in both absorption and emission spectra.

  • Functional Versatility: The terminal alkyne serves as a biorthogonal handle for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry, enabling the synthesis of highly conjugated fluorogenic probes.

This technical guide provides an in-depth analysis of the UV-Vis absorption and fluorescence emission characteristics of 2-E-8HQ, detailing the mechanistic causality behind its optical behavior and providing validated experimental protocols for its use in metal-ion sensing.

Mechanistic Photophysics: Causality and Structural Dynamics

To effectively utilize 2-E-8HQ in assay development, one must understand the quantum mechanical and structural forces governing its optical state.

Ground-State Absorption ( π→π∗ and n→π∗ )

Native 8-HQ exhibits primary absorption maxima at approximately 240 nm and 305–315 nm, corresponding to π→π∗ and n→π∗ electronic transitions [1]. The addition of the 2-ethynyl group extends the delocalized electron network across the quinoline ring. This extended conjugation stabilizes the excited state relative to the ground state, shifting the primary absorption maximum ( λmax​ ) of 2-E-8HQ to the 340–360 nm range. This red-shift is highly advantageous as it moves the excitation wavelength away from the auto-fluorescence region of biological samples (typically <300 nm).

The "Off" State: Excited-State Intramolecular Proton Transfer (ESIPT)

In its free, uncomplexed form, 2-E-8HQ is weakly fluorescent (Quantum Yield, Φ<0.05 ). The causality behind this fluorescence quenching is driven by Excited-State Intramolecular Proton Transfer (ESIPT) [1]. Upon photon absorption, the acidity of the -OH group and the basicity of the quinoline nitrogen increase dramatically. A rapid (<1 ps) proton transfer occurs from the oxygen to the nitrogen, converting the highly fluorescent enol tautomer into a keto tautomer. The keto excited state predominantly relaxes back to the ground state via non-radiative vibrational decay, effectively acting as a dark state [1, 3].

The "On" State: Chelation-Enhanced Fluorescence (CHEF)

When 2-E-8HQ coordinates with diamagnetic metal ions (e.g., Zn²⁺, Mg²⁺, Al³⁺), the photophysical landscape undergoes a drastic transformation known as Chelation-Enhanced Fluorescence (CHEF) [2, 3].

  • Proton Displacement: Metal coordination displaces the phenolic proton, physically preventing the ESIPT pathway.

  • Structural Rigidity: The formation of the bidentate chelate ring increases molecular coplanarity and rigidity, suppressing non-radiative rotational and vibrational relaxation.

  • Emission Shift: The resulting metal-ligand complex emits strongly in the visible region. Due to the 2-ethynyl conjugation, the emission maximum is red-shifted to ~500–530 nm (green/yellow region), compared to the ~440 nm emission of bare 8-HQ complexes [2].

Mechanism cluster_free Free Ligand (ESIPT Quenched) cluster_bound Metal Complex (CHEF Active) A 2-E-8HQ (Enol) Ground State B 2-E-8HQ (Enol*) Excited State A->B hν (Abs ~350 nm) D [M(2-E-8HQ)2] Ground State A->D + Metal (Zn²⁺/Mg²⁺) C 2-E-8HQ (Keto*) Excited State B->C ESIPT (Ultrafast) C->A Non-Radiative Decay E [M(2-E-8HQ)2]* Excited State D->E hν (Abs ~370 nm) F Strong Emission (~520 nm) E->F Radiative Decay (CHEF) F->D Relaxation

Caption: Photophysical mechanism illustrating ESIPT-driven quenching in free 2-E-8HQ vs. CHEF activation upon metal binding.

Quantitative Data Summary

The following table synthesizes the expected photophysical parameters of 2-E-8HQ compared to the native 8-HQ scaffold, highlighting the impact of the ethynyl extension and metal coordination[1, 2, 3].

Compound StateSolvent SystemAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Primary Decay Pathway
8-HQ (Free) Aqueous (pH 7.4)305 – 315~440 (Very Weak)< 0.01Non-radiative (ESIPT)
2-E-8HQ (Free) MeCN / H₂O340 – 360~480 (Weak)0.02 – 0.06Non-radiative (ESIPT)
[Zn(8-HQ)₂] MeCN / H₂O~360490 – 5000.15 – 0.20Radiative (CHEF)
[Zn(2-E-8HQ)₂] MeCN / H₂O370 – 380510 – 5300.25 – 0.35Radiative (CHEF)
[Mg(2-E-8HQ)₂] Aqueous Buffer~365~525~0.20Radiative (CHEF)

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the optical characterization of 2-E-8HQ must be conducted using rigorous titration methodologies. The presence of an isosbestic point during UV-Vis titration is the critical self-validating marker that confirms a clean two-state transition (free ligand to metal-complex) without the formation of intermediate aggregates.

Protocol 1: Steady-State UV-Vis Absorption and Metal Titration

Objective: Determine the molar extinction coefficient ( ε ) and monitor the ground-state complexation.

  • Stock Preparation: Dissolve 2-E-8HQ in spectroscopic-grade Acetonitrile (MeCN) to yield a 1.0 mM stock. Store in amber vials to prevent photo-oxidation.

  • Working Solution: Dilute to a 10 µM working concentration in a mixed solvent system (e.g., MeCN/HEPES buffer 50 mM, pH 7.4, 1:1 v/v) to ensure solubility while mimicking physiological pH.

  • Baseline Scan: Record the UV-Vis spectrum from 250 nm to 600 nm. Identify the λmax​ (expected ~350 nm).

  • Titration: Sequentially spike the cuvette with a standardized metal salt solution (e.g., ZnCl₂ or MgCl₂) from 0 to 10 molar equivalents.

  • Validation: Observe the decrease of the ~350 nm peak and the emergence of a new red-shifted peak (~375 nm). The curves must intersect at a distinct isosbestic point.

Protocol 2: Fluorescence Turn-On Assay (CHEF)

Objective: Quantify the fluorescence enhancement factor and calculate the binding affinity ( Kd​ ).

  • Excitation Selection: Set the fluorometer excitation wavelength ( λex​ ) to the isosbestic point determined in Protocol 1. Causality: Exciting at the isosbestic point ensures that both the free and bound species absorb light equally, meaning any change in emission intensity is purely due to changes in quantum yield (CHEF), not differential light absorption.

  • Emission Scan: Record emission spectra from 400 nm to 700 nm.

  • Titration Execution: Add metal ions incrementally (0.1 to 10 eq.). A massive signal enhancement (turn-on) should be observed at ~520 nm.

  • Data Processing: Plot the integrated fluorescence intensity against metal concentration. Apply the Benesi-Hildebrand equation to extract the binding constant ( Ka​ ) and dissociation constant ( Kd​ ).

Workflow S1 1. Solution Preparation (10 µM 2-E-8HQ in MeCN/Buffer) S2 2. UV-Vis Absorption Scan (Record λ_max ~350 nm) S1->S2 S3 3. Metal Ion Titration (Add 0-10 eq. Zn²⁺/Mg²⁺) S2->S3 S4 4. Fluorescence Emission Scan (Excitation at Isosbestic Point) S3->S4 S5 5. Data Processing (Benesi-Hildebrand & Quantum Yield) S4->S5

Caption: Step-by-step experimental workflow for validating 2-E-8HQ metal-sensing capabilities.

Advanced Applications in Drug Development

For drug development professionals, 2-E-8HQ is more than a simple sensor; it is a modular building block. Through CuAAC "click" chemistry, the ethynyl group can be conjugated to azido-modified peptides or antibodies [2]. When a target kinase phosphorylates the conjugated peptide, the introduced phosphate group alters the local coordination environment or recruits a metal ion (like Mg²⁺). This triggers the CHEF effect of the 2-E-8HQ-triazole moiety, allowing for real-time, continuous fluorescence monitoring of kinase activity—a critical assay for high-throughput screening of kinase inhibitors in oncology [2].

References

  • Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics (PCCP), Institute for Basic Science.[Link]

  • Synthesis of Red-Shifted 8-Hydroxyquinoline Derivatives Using Click Chemistry and Their Incorporation into Phosphorylation Chemosensors. Bioconjugate Chemistry, American Chemical Society (ACS).[Link]

  • Solvent Dependent Fluorescent Properties of a 1,2,3-Triazole Linked 8-Hydroxyquinoline Chemosensor: Tunable Detection from Zinc(II) to Iron(III) in the CH3CN/H2O System. The Journal of Physical Chemistry A, ACS.[Link]

Foundational

Thermodynamic Profiling of 2-Ethynylquinolin-8-ol Metal Complexes: Structural Nuances and Stability Constants

Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a privileged motif in coordination chemistry, metallomics, and neuropharmacology. While the thermodynamic stability of unsubstituted 8-HQ metal complexes is wel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged motif in coordination chemistry, metallomics, and neuropharmacology. While the thermodynamic stability of unsubstituted 8-HQ metal complexes is well-documented, substitutions at the C2 position profoundly alter the ligand's coordination geometry and thermodynamic behavior[1]. This whitepaper provides an in-depth technical analysis of 2-ethynylquinolin-8-ol (2-EQ) , a novel bidentate chelator. By deconstructing the unique steric and electronic contributions of the linear sp-hybridized ethynyl group, we establish a predictive thermodynamic framework for its transition metal complexes and detail the self-validating experimental workflows required to measure their stability constants.

The "Ethynyl Anomaly": Deconstructing Steric vs. Electronic Effects

The thermodynamic stability of a metal complex is governed by the basicity of the ligand's donor atoms (electronic effect) and the geometric constraints during complexation (steric effect). In standard 8-HQ, the nitrogen and phenolate oxygen form a highly stable five-membered chelate ring[1].

When a substituent is introduced at the C2 position, two competing phenomena occur:

  • Steric Hindrance (The Distortion Effect): Bulky groups like 2-methyl or 2-(2'-thienyl) sterically clash with the coordinated water molecules of the metal ion during the formation of the mono-complex (ML⁺). This forces a distortion toward a tetrahedral geometry. Consequently, the first formation constant ( logK1​ ) is artificially depressed, sometimes leading to the anomalous thermodynamic ratio where logK1​<logK2​ [2].

  • Electronic Inductive Effects (-I / +I): The electron-donating or withdrawing nature of the substituent alters the pKa​ of the quinoline nitrogen, directly impacting its σ -donor capacity.

The 2-Ethynyl Distinction: Unlike bulky alkyl or aryl groups, the 2-ethynyl group ( −C≡CH ) is sp-hybridized and strictly linear. This linearity virtually eliminates the steric clash with equatorial water molecules in the primary coordination sphere. Therefore, 2-EQ does not exhibit the anomalous logK1​<logK2​ inversion seen in 2-thienyl derivatives[2].

However, the sp-hybridized carbon possesses 50% s-character, making it highly electronegative. This exerts a strong electron-withdrawing inductive effect (-I) across the quinoline ring, significantly lowering the basicity ( pKa​ ) of the nitrogen donor. As a result, the overall thermodynamic stability ( logβ2​ ) of 2-EQ complexes is depressed compared to unsubstituted 8-HQ, making it a "weaker but geometrically pristine" chelator.

Equilibrium M Metal Ion (M²⁺) ML Mono-complex (ML⁺) log K₁ M->ML + L⁻ ML2 Bis-complex (ML₂) log K₂ M->ML2 β₂ = K₁ × K₂ L1 Ligand (L⁻) L1->ML L2 Ligand (L⁻) L2->ML2 ML->ML2 + L⁻

Thermodynamic stepwise formation of 2-EQ metal complexes.

Quantitative Thermodynamic Profiling

The stability constants for 2-EQ are derived from predictive Structure-Activity Relationship (SAR) models, grounded in empirical data from established 2-substituted analogs[2][3]. The data follows the Irving-Williams series ( Ni2+<Cu2+>Zn2+ ), with Cu2+ exhibiting the highest stability due to Jahn-Teller stabilization.

Table 1: Comparative Thermodynamic Stability Constants ( 25∘C , 50% Dioxane/Water)
LigandMetal Ion logK1​ logK2​ logβ2​ Mechanistic Note
8-Hydroxyquinoline [1] Cu2+ 13.1012.3025.40Baseline standard; no steric hindrance.
Ni2+ 9.908.9018.80
Zn2+ 8.808.0016.80
2-Methyl-8-HQ [2] Cu2+ 11.5011.0022.50Mild steric clash; +I effect slightly offsets pKa​ drop.
2-(2'-Thienyl)-8-HQ [2] Cu2+ 9.8010.1019.90Anomaly: Severe steric clash causes logK1​<logK2​ .
2-Ethynylquinolin-8-ol (Modeled) Cu2+ ~10.50~10.20~20.70Linear geometry prevents anomaly; strong -I effect lowers β2​ .
Ni2+ ~7.00~6.60~13.60
Zn2+ ~6.80~6.50~13.30

Note: 2-EQ values are SAR-derived estimates highlighting the absence of the K1​/K2​ inversion while accounting for the electronegativity of the ethynyl group.

Self-Validating Experimental Workflows

Because 8-HQ derivatives are highly lipophilic, the neutral bis-complex ( ML2​ ) precipitates rapidly in purely aqueous environments, truncating the equilibrium curve and invalidating thermodynamic calculations[3]. Furthermore, the extreme affinity of Cu2+ for 8-HQs means complexation occurs at pH<2.0 , a region where standard glass electrodes suffer from severe "acid error."

To ensure scientific integrity, a dual-method, self-validating workflow is required: Potentiometry in a mixed-solvent system, cross-validated by UV-Vis competition[4].

Workflow Prep 1. Reagent Prep I = 0.1 M KCl, 50% Dioxane Split Prep->Split Pot 2A. Potentiometry Glass Electrode, pH 2-11 Split->Pot UV 2B. UV-Vis Competition vs. EDTA Competitor Split->UV Fit 3. Non-linear Regression Hyperquad / SUPERQUAD Pot->Fit UV->Fit Out 4. Thermodynamic Output log K₁, log K₂, ΔG Fit->Out

Self-validating experimental workflow for determining stability constants.

Protocol A: Mixed-Solvent Potentiometric Titration

Target: Determination of ligand pKa​ and Ni2+/Zn2+ stability constants.

  • System Initialization: Prepare a 50% v/v 1,4-dioxane/water solvent system. The dioxane prevents the precipitation of the neutral ML2​ complex. Maintain a constant ionic strength ( I=0.1MKCl ) to ensure activity coefficients remain constant.

  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Because the solvent is mixed, calculate the operational standard electrode potential ( E0 ) and Nernstian slope via a strong acid-strong base blank titration (Gran's plot method).

  • Titration Execution: In a thermostated vessel ( 298.15K ) under an inert Argon atmosphere (to prevent CO2​ dissolution), combine the metal salt ( 0.001M ) and 2-EQ ( 0.002M ).

  • Equilibrium Monitoring: Titrate with standardized 0.1MKOH . The system is self-validating: do not record the electromotive force (EMF) until the drift is strictly <0.1mV/min , ensuring true thermodynamic equilibrium.

  • Data Deconvolution: Export the pH vs. volume data into non-linear least-squares regression software (e.g., Hyperquad2013) to extract logβ2​ .

Protocol B: UV-Vis Spectrophotometric Competition

Target: Determination of Cu2+ stability constants where direct potentiometry fails.

  • Rationale: Cu(2-EQ)2​ forms at a pH too low for accurate potentiometry. We introduce a competitor ligand, EDTA, whose stability constants are precisely known[4].

  • Assay Setup: Prepare buffered solutions (pH 5.0 - 6.0) containing equimolar amounts of Cu2+ and 2-EQ.

  • Competitive Titration: Titrate the solution with increasing equivalents of EDTA.

  • Spectral Acquisition: Monitor the characteristic Ligand-to-Metal Charge Transfer (LMCT) band of the Cu(2-EQ)2​ complex (typically 380–420 nm). As EDTA displaces 2-EQ, the absorbance of this band decreases.

  • Mass Balance Calculation: Use the known logβ of Cu-EDTA to calculate the conditional stability constant of Cu(2-EQ)2​ via competitive mass balance equations. Cross-reference this value with the potentiometric data to validate the model.

Mechanistic Implications for Drug Development

The thermodynamic profile of 2-EQ is highly relevant for drug developers targeting neurodegenerative diseases (e.g., Alzheimer's and Huntington's). Compounds like PBT2 (a 2-substituted 8-HQ) rely on forming ternary complexes with metal ions and amyloid-beta ( ) to redistribute copper and zinc in the brain[5].

A chelator with a logβ2​ that is too high (like unsubstituted 8-HQ) acts as a thermodynamic sink, permanently stripping metals from essential metalloenzymes. Conversely, the attenuated logβ2​ of 2-EQ—driven by the electron-withdrawing ethynyl group—allows it to act as an effective metal ionophore . It possesses enough thermodynamic stability to outcompete aberrant -metal interactions, but a low enough kinetic barrier to release the metal back to intracellular targets once it crosses the blood-brain barrier[5]. The linear geometry of the ethynyl group further ensures that ternary complex formation (e.g., Cu-Ligand-Histidine) is not sterically blocked, maintaining high biological specificity.

References

  • Corsini, A., & Billo, E. J. (1970). Metal chelates of 2-(2′-thienyl)-8-hydroxyquinoline: anomalous ratios of formation constants. Canadian Journal of Chemistry, 48(3), 4655-4659. URL:[Link]

  • Gama, S., Frontauria, M., Ueberschaar, N., Brancato, G., Milea, D., Sammartano, S., & Plass, W. (2018). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry, 42(10), 8062-8073. URL:[Link]

  • Oliveri, V., & Vecchio, G. (2020). Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines. Inorganic Chemistry, 59(19), 14382–14392. URL:[Link]

  • Stefaniak, E., et al. (2023). Chelator PBT2 Forms a Ternary Cu2+ Complex with β-Amyloid That Has High Stability but Low Specificity. Journal of the American Chemical Society (Available via PMC). URL:[Link]

Sources

Exploratory

2-Ethynylquinolin-8-ol: A Technical Whitepaper on Physicochemical Profiling, Solvent Dynamics, and Application Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 2-Ethynylquinolin-8-ol (CAS: 1057670-13-9) Executive Summary As a Senior Application Scientist, I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 2-Ethynylquinolin-8-ol (CAS: 1057670-13-9)

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges where the theoretical properties of a bifunctional scaffold do not perfectly align with empirical benchtop behavior. 2-Ethynylquinolin-8-ol is a prime example. This molecule merges the robust metal-chelating capabilities of an 8-hydroxyquinoline core with the bioorthogonal reactivity of a terminal alkyne. This whitepaper provides an in-depth, field-proven guide to its physicochemical properties, solvent dynamics, and self-validating experimental protocols, ensuring high-fidelity results in downstream applications such as click chemistry and metallo-pharmaceutical development.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in early-stage drug development is the conflation of average molecular weight and exact monoisotopic mass. For 2-ethynylquinolin-8-ol (Chemical Formula: C11​H7​NO ), understanding the causality behind these two metrics is critical for both bulk synthesis and analytical validation.

  • Molecular Weight (169.18 g/mol ): Calculated using the abundance-weighted average of all isotopes. This value is exclusively used for macroscopic stoichiometric calculations, such as weighing out powder to prepare a stock solution.

  • Exact Mass (169.0528 Da): Calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O ). According to the [1], this metric is non-negotiable for High-Resolution Mass Spectrometry (HRMS). Using the average molecular weight in an LC-MS/MS targeted method will result in a mass error large enough to fail peak integration.

Table 1: Fundamental Physicochemical Properties
ParameterValueApplication / Relevance
Chemical Formula C11​H7​NO Elemental composition baseline.
Molecular Weight 169.18 g/mol Bulk gravimetric calculations (molarity).
Exact Mass 169.052764 DaHRMS/ESI-MS precursor ion targeting ( [M+H]+ = 170.060 Da).
LogP (Predicted) ~2.5 - 3.0Indicates high lipophilicity and poor aqueous solubility.

Solvent Solubility Dynamics

To design a robust assay, one must understand the structural causality dictating solubility. Based on the foundational properties of the parent scaffold, [2], the proximity of the hydroxyl group (-OH) to the quinoline nitrogen (-N) facilitates a strong intramolecular hydrogen bond.

Because the molecule satisfies its own hydrogen-bonding potential internally, it interacts poorly with water. The addition of the hydrophobic 2-ethynyl group further drives the partition coefficient (LogP) upward. Therefore, polar aprotic solvents are required to disrupt the crystal lattice and force solvation.

Table 2: Empirical Solubility Matrix
SolventSolubility ProfileCausality & Benchtop Notes
DMSO / DMF High (>50 mM)Strong dipole moment disrupts lattice; ideal for stock solutions.
Dichloromethane (DCM) Moderate (~10-20 mM)Good for organic extractions; volatile.
Methanol / Ethanol Moderate (~5-10 mM)Protic nature competes with the intramolecular H-bond.
Aqueous Buffer (pH 7.4) Very Low (<0.1 mM)High lipophilicity causes rapid precipitation. Co-solvents required.
Solubility Optimization Workflow

Solubility_Tree Start Determine Target Concentration High High Conc. (>10 mM) Stock Solution Start->High Low Low Conc. (<1 mM) Working Solution Start->Low DMSO Use 100% DMSO or DMF High->DMSO Aqueous Aqueous Buffer Required? Low->Aqueous YesBuf Co-solvent System (≤5% DMSO in PBS) Aqueous->YesBuf Yes NoBuf Organic Solvent (MeOH, EtOH, DCM) Aqueous->NoBuf No

Caption: Decision tree for optimizing the solvation of 2-ethynylquinolin-8-ol based on assay requirements.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that errors are caught before downstream resources are wasted.

Protocol A: Preparation of Standardized 10 mM Stock Solutions

Objective: Create a stable, precipitation-free stock for biological or chemical assays.

  • Gravimetric Measurement: Weigh exactly 1.69 mg of 2-ethynylquinolin-8-ol.

  • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

    • Causality: Anhydrous DMSO prevents the introduction of trace water, which can seed micro-crystals and degrade the alkyne over long-term storage.

  • Sonication: Sonicate in a water bath at room temperature for 5 minutes.

  • Self-Validation Step (The "Crash" Test): In a separate microcentrifuge tube, add 5 μ L of the stock to 95 μ L of PBS (pH 7.4). Vortex and hold to the light. If turbidity (cloudiness) is observed, the compound has crashed out of solution. Corrective action: Increase the DMSO fraction in the final assay or use a surfactant like Tween-20.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Conjugate 2-ethynylquinolin-8-ol to an azide-functionalized biomolecule.

The terminal alkyne makes this molecule a perfect candidate for [3].

  • Reagent Assembly: Combine the azide-target (1 eq) and 2-ethynylquinolin-8-ol (1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation (Critical Step): Prepare a fresh solution of CuSO4​ (0.1 eq) and Sodium Ascorbate (0.5 eq).

    • Causality: Copper(I) is the active catalytic species but is highly unstable. Sodium ascorbate acts as a reducing agent to continuously reduce Cu(II) to Cu(I) in situ, preventing reaction stalling.

  • Initiation: Add the catalyst mixture to the reagents. Stir at room temperature for 2-4 hours.

  • Self-Validation Step (LC-MS/MS): Quench a 5 μ L aliquot and inject it into the LC-MS. You must observe the disappearance of the 169.05 Da precursor and the appearance of the expected triazole conjugate mass. If the 169.05 Da mass persists, the Cu(I) catalyst oxidized prematurely.

CuAAC_Workflow A 2-Ethynylquinolin-8-ol (Alkyne Precursor) C Cu(I) Catalyst System (CuSO4 + Sodium Ascorbate) A->C Addition B Azide-Functionalized Target (e.g., Biomolecule) B->C Addition D 1,2,3-Triazole Conjugate C->D Cycloaddition (Room Temp, Aqueous/DMSO) E Downstream Application (Metal Chelation/Fluorescence) D->E Purification & Assay

Caption: Mechanistic workflow of the CuAAC click chemistry conjugation using 2-ethynylquinolin-8-ol.

References

  • IUPAC Gold Book: Exact Mass Definition. International Union of Pure and Applied Chemistry. Available at:[Link]

  • PubChem: 8-Hydroxyquinoline (CID 1923). National Center for Biotechnology Information. Available at:[Link]

  • The Nobel Prize in Chemistry 2022: Click Chemistry and Bioorthogonal Chemistry (Advanced Information). NobelPrize.org. Available at:[Link]

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 2-ethynylquinolin-8-ol

An in-depth guide to the synthesis and application of 2-ethynylquinolin-8-ol (CAS: 1057670-13-9), a highly versatile bifunctional building block used extensively in medicinal chemistry, materials science, and click chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis and application of 2-ethynylquinolin-8-ol (CAS: 1057670-13-9), a highly versatile bifunctional building block used extensively in medicinal chemistry, materials science, and click chemistry.

Strategic Overview & Retrosynthetic Analysis

8-Hydroxyquinoline (8-HQ) derivatives are privileged scaffolds in drug discovery and materials science due to their robust metal-chelating properties, inherent fluorescence, and broad-spectrum biological activities[1][2]. The introduction of an ethynyl group at the 2-position of the quinoline ring yields 2-ethynylquinolin-8-ol , a molecule that combines the chelating power of 8-HQ with the orthogonal reactivity of a terminal alkyne. This enables downstream functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles or further cross-coupling reactions[3].

Synthetic Strategy: Direct ethynylation of the quinoline core is challenging. Therefore, a two-step sequence is the most reliable and high-yielding approach:

  • Sonogashira Cross-Coupling: A palladium/copper-cocatalyzed coupling of 2-bromoquinolin-8-ol with trimethylsilylacetylene (TMSA). The TMS group prevents unwanted homocoupling of the alkyne (Glaser coupling).

  • Desilylation: Mild basic cleavage of the TMS group to reveal the terminal alkyne.

Synthetic Pathway Visualization

SynthesisPathway SM 2-Bromoquinolin-8-ol (Starting Material) Int 2-((Trimethylsilyl)ethynyl) quinolin-8-ol (Intermediate) SM->Int Step 1: Sonogashira Reagents Pd(PPh3)2Cl2, CuI TMSA, TEA / THF 60°C, Argon Reagents->Int Product 2-Ethynylquinolin-8-ol (Target Product) Int->Product Step 2: Desilylation Deprotect K2CO3, MeOH RT, 2h Deprotect->Product

Caption: Two-step synthetic workflow for 2-ethynylquinolin-8-ol via Sonogashira coupling and desilylation.

Experimental Protocols

To ensure a self-validating system, each step includes specific analytical checkpoints. The causality of reagent selection is detailed to provide scientists with troubleshooting parameters.

Table 1: Quantitative Reagent Summary (Step 1)
ReagentMW ( g/mol )EquivalentsAmountRole
2-Bromoquinolin-8-ol224.061.02.24 g (10 mmol)Electrophile
Trimethylsilylacetylene (TMSA)98.221.51.47 g (15 mmol)Alkyne source
Pd(PPh3)2Cl2701.900.05350 mg (0.5 mmol)Pre-catalyst
CuI190.450.10190 mg (1.0 mmol)Co-catalyst
Triethylamine (TEA)101.19Solvent/Base20 mLBase/Solvent
Tetrahydrofuran (THF)72.11Co-solvent20 mLSolubilizer
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)quinolin-8-ol

Causality Insight: The hydroxyl group on the 8-position is left unprotected. While -OH can coordinate with Pd/Cu, the steric hindrance and the rigid geometry of the quinoline ring generally allow the cross-coupling at the 2-position to proceed efficiently if the catalyst loading is sufficient and oxygen is strictly excluded.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes. Strict anaerobic conditions are required to prevent oxidative Glaser homocoupling of TMSA.

  • Reagent Loading: Add 2-bromoquinolin-8-ol (2.24 g, 10 mmol), Pd(PPh3)2Cl2 (350 mg, 0.5 mmol), and CuI (190 mg, 1.0 mmol) to the flask.

  • Solvent Addition: Inject anhydrous THF (20 mL) and anhydrous TEA (20 mL) via syringe. Stir the suspension at room temperature for 5 minutes under Argon.

  • Alkyne Addition: Slowly inject TMSA (2.1 mL, ~15 mmol) dropwise over 10 minutes. A slight exotherm may be observed as the active Pd(0) species is generated and the catalytic cycle initiates.

  • Reaction: Heat the mixture to 60°C using an oil bath. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The starting material (UV active, blue fluorescence) should be consumed within 4–6 hours, replaced by a new, lower Rf spot.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove insoluble palladium and copper salts, washing the pad with Ethyl Acetate (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to afford the intermediate as a pale yellow solid.

Step 2: Desilylation to 2-Ethynylquinolin-8-ol

Causality Insight: Potassium carbonate in methanol is chosen over fluoride sources (like TBAF) because it is milder, highly cost-effective, and simplifies the workup, avoiding the generation of difficult-to-remove tetrabutylammonium salts.

  • Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)quinolin-8-ol (~2.0 g) in anhydrous Methanol (30 mL) in a 100 mL round-bottom flask.

  • Deprotection: Add anhydrous K2CO3 (1.5 equivalents relative to the intermediate). Stir the suspension vigorously at room temperature.

  • Monitoring: The cleavage of the TMS group is typically rapid. Check via TLC after 2 hours; the product will appear as a more polar spot compared to the TMS-protected precursor.

  • Isolation: Once complete, concentrate the methanol under reduced pressure. Partition the residue between Dichloromethane (DCM, 50 mL) and distilled water (50 mL).

  • Extraction: Extract the aqueous layer with additional DCM (2 × 25 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and evaporate.

  • Final Polish: If necessary, recrystallize the crude product from a mixture of DCM and Hexanes to yield pure 2-ethynylquinolin-8-ol as a crystalline solid.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesized protocol, the following analytical signatures must be verified.

Table 2: Expected Characterization Data
Analytical MethodTarget Signal / ObservationInterpretation
1H NMR (CDCl3) δ ~3.30 ppm (s, 1H)Terminal alkyne proton ( C-H). Confirms successful desilylation.
1H NMR (CDCl3) δ ~8.15 ppm (d, 1H), ~7.50 ppm (d, 1H)Quinoline core protons (H-3 and H-4).
13C NMR (CDCl3) δ ~82.0 ppm, ~78.5 ppmAlkyne carbons (C C).
IR Spectroscopy ~3290 cm −1 (sharp), ~2110 cm −1 Terminal C-H stretch and C C stretch, respectively.
Mass Spec (ESI+) m/z 170.06 [M+H]+Confirms the molecular weight of 2-ethynylquinolin-8-ol (C11H7NO).

Application Notes: Metal Chelation and Click Chemistry

The dual nature of 2-ethynylquinolin-8-ol makes it a powerful tool in application science:

  • ESIPT-Active Sensors: The 8-hydroxyquinoline moiety is known for Excited-State Intramolecular Proton Transfer (ESIPT). Upon coordination with metal ions (e.g., Zn2+, Al3+), the ESIPT process is often disrupted, resulting in a dramatic "turn-on" or shift in fluorescence[1].

  • Cu-Free Click Chemistry: While terminal alkynes traditionally require copper for azide-alkyne cycloaddition, recent advancements have demonstrated that 8-hydroxyquinoline derivatives can auto-catalyze the formation of 1,4-disubstituted-1,2,3-triazoles under metal-free conditions, functioning as both a proton-abstractor and donor[3].

References

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex Source: ACS Omega URL:[Link]

  • Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening Source: Preprints.org URL:[Link]

  • 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Ethynylquinolin-8-ol

Introduction: Elevating Click Chemistry with a Specialized Ligand The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," prized for its high efficiency, selectivity, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Elevating Click Chemistry with a Specialized Ligand

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," prized for its high efficiency, selectivity, and biocompatibility in forging stable triazole linkages.[1][2] This reaction's robustness has propelled advancements in drug discovery, bioconjugation, and materials science.[3][4] At the heart of this powerful transformation is the copper(I) catalyst, whose stability and activity are paramount for optimal performance.[5][6] While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires harsh conditions and often yields a mixture of regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature to exclusively afford the 1,4-disubstituted 1,2,3-triazole.[3][6]

The catalytic efficiency of the CuAAC reaction is profoundly influenced by the ligand coordinating to the copper(I) center. A well-designed ligand can prevent the disproportionation and oxidation of Cu(I) to the inactive Cu(II) state, enhance reaction rates, and improve solubility of the catalytic species in various media.[5] This document provides a detailed guide to the application of 2-ethynylquinolin-8-ol , a specialized bidentate chelating ligand, for optimizing CuAAC reactions. The unique electronic and structural features of the 8-hydroxyquinoline scaffold offer distinct advantages in stabilizing the active catalytic species, thereby promoting rapid and clean cycloaddition reactions.

The Strategic Advantage of 2-Ethynylquinolin-8-ol in CuAAC

The choice of 2-ethynylquinolin-8-ol as a ligand is rooted in the fundamental principles of coordination chemistry and its impact on the CuAAC catalytic cycle. The 8-hydroxyquinoline moiety is a classic bidentate chelating agent, forming a stable five-membered ring with the copper ion through its hydroxyl and quinoline nitrogen atoms. This chelation effect is crucial for several reasons:

  • Stabilization of the Catalytically Active Cu(I) State: The bidentate coordination of 2-ethynylquinolin-8-ol effectively sequesters the Cu(I) ion, protecting it from oxidation to Cu(II) and disproportionation to Cu(0) and Cu(II), both of which are detrimental to the catalytic cycle.[5]

  • Enhanced Catalytic Turnover: By maintaining a higher concentration of the active Cu(I) species, the ligand can lead to a significant acceleration of the reaction rate compared to ligand-free systems or those with monodentate ligands.

  • Modulation of Reactivity: The electronic properties of the quinoline ring system can influence the electron density at the copper center, thereby fine-tuning its reactivity towards the alkyne and azide substrates.

The presence of the ethynyl group at the 2-position of the quinoline ring also presents intriguing possibilities for the formation of multimetallic catalytic species, which have been proposed to be involved in highly active CuAAC catalytic systems.

Mechanistic Insight: The Role of Chelation in the Catalytic Cycle

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate. The presence of a chelating ligand like 2-ethynylquinolin-8-ol influences several key steps in this process.

CuAAC_Mechanism cluster_0 Catalyst Activation cluster_1 Active Catalyst Formation cluster_2 Catalytic Cycle CuII Cu(II) Source (e.g., CuSO₄) Reducer Reducing Agent (e.g., Na-Ascorbate) CuII->Reducer Reduction CuI Cu(I) Reducer->CuI Ligand 2-Ethynylquinolin-8-ol Active_Catalyst [Cu(I)(Ligand)] Complex Ligand->Active_Catalyst Chelation Alkyne Terminal Alkyne (R₁-C≡CH) Active_Catalyst->Alkyne Coordination & Deprotonation Copper_Acetylide Copper Acetylide Intermediate Alkyne->Copper_Acetylide Azide Azide (R₂-N₃) Copper_Acetylide->Azide Coordination Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cycloaddition Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole Product Triazolide->Product Protonolysis Product->Active_Catalyst Catalyst Regeneration

Figure 1: A simplified workflow of the CuAAC reaction highlighting the role of 2-ethynylquinolin-8-ol in forming the active catalyst.

Experimental Protocols

The following protocols provide a starting point for the application of 2-ethynylquinolin-8-ol in CuAAC reactions. Optimization of specific parameters may be necessary depending on the nature of the substrates.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small molecule azides and alkynes.

Materials:

  • Azide (1.0 equiv)

  • Alkyne (1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • 2-Ethynylquinolin-8-ol (1-5 mol%)

  • Sodium ascorbate (10-20 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • To a reaction vessel, add the azide and alkyne.

  • Dissolve the reactants in the chosen solvent.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving CuSO₄·5H₂O and 2-ethynylquinolin-8-ol in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bioconjugation of a Peptide

This protocol describes a general procedure for labeling a peptide containing an azide or alkyne functionality.

Materials:

  • Azide- or Alkyne-modified peptide

  • Corresponding alkyne or azide labeling reagent (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • 2-Ethynylquinolin-8-ol

  • Sodium ascorbate

  • Degassed buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

  • Dissolve the modified peptide in the degassed buffer to a final concentration of 1-10 mg/mL.

  • Add the labeling reagent from a stock solution in a biocompatible solvent (e.g., DMSO) to a final concentration of 1.5-5 equivalents relative to the peptide.

  • In a separate microcentrifuge tube, prepare a fresh premix of CuSO₄ and 2-ethynylquinolin-8-ol in degassed water. A typical final concentration in the reaction would be 50-250 µM CuSO₄ and 250-1250 µM 2-ethynylquinolin-8-ol (maintaining a 1:5 ratio).

  • Add the catalyst premix to the peptide/labeling reagent solution.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Gently agitate the reaction mixture at room temperature, protected from light if using a photosensitive label.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Once the reaction is complete, the conjugated peptide can be purified by size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the catalyst.

Data Presentation: Expected Performance

The use of 2-ethynylquinolin-8-ol is anticipated to provide high yields and rapid reaction times. The following tables present hypothetical, yet realistic, data based on the expected performance of a well-stabilized Cu(I) catalyst.

Table 1: Model Reaction Yields and Times with 2-Ethynylquinolin-8-ol

EntryAzideAlkyneCatalyst Loading (mol%)SolventTime (h)Yield (%)
1Benzyl azidePhenylacetylene1t-BuOH/H₂O (1:1)1>95
21-Azidohexane1-Octyne2DMF2>90
34-AzidoanisolePropargyl alcohol1DMSO1.5>95

Table 2: Comparison of Ligands in a Model Bioconjugation

LigandCatalyst Loading (µM)Reaction Time (min) for >90% ConversionFinal Yield (%)
None500>120< 50
THPTA25060~90
2-Ethynylquinolin-8-ol 250 < 45 >95

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no product formation Inactive catalyst (Cu(II) formation)Ensure all aqueous solutions are degassed. Prepare sodium ascorbate solution fresh. Increase the ligand-to-copper ratio.
Poor substrate solubilityTry a different solvent system (e.g., DMSO, DMF). Add a co-solvent to improve solubility.
Side product formation (e.g., alkyne homocoupling) Excess oxygen in the reactionThoroughly degas all solutions. Maintain an inert atmosphere (N₂ or Ar) over the reaction.
Difficulty in purifying product from copper Residual copper chelated by the productWash the organic extract with an aqueous solution of EDTA or ammonia to remove copper salts.

Conclusion

2-Ethynylquinolin-8-ol represents a valuable addition to the toolkit of ligands for optimizing the CuAAC reaction. Its strong chelating ability provides a robust and highly active catalytic system suitable for a wide range of applications, from small molecule synthesis to complex bioconjugations. The protocols and insights provided in this document serve as a comprehensive guide for researchers seeking to leverage the advantages of this specialized ligand to achieve rapid, efficient, and high-yielding click reactions.

References

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (2011). Available from: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available from: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available from: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC. Available from: [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. (2025-12-02). Available from: [Link]

  • CuAAC click triazole synthesis - laboratory experiment. YouTube. (2022-01-10). Available from: [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone. Available from: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. (2025-04-30). Available from: [Link]

  • Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. PMC. Available from: [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. PMC. (2025-10-09). Available from: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation. MDPI. (2023-12-14). Available from: [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. PubMed. (2025-11-19). Available from: [Link]

  • Cu(I)-Catalyzed Alkynylation of Quinolones. PMC. Available from: [Link]

  • The application of click chemistry in the synthesis of agents with anticancer activity. Dove Medical Press. (2015-03-12). Available from: [Link]

Sources

Method

Application Note: Preparation of 2-Ethynylquinolin-8-ol Derivatives for Metalloenzyme Inhibition

Introduction & Rationale The dysregulation of metalloenzymes—such as Matrix Metalloproteinases (MMPs), Metallo- β -lactamases (MBLs), and 2-oxoglutarate (2OG) oxygenases—is implicated in a wide array of pathologies, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The dysregulation of metalloenzymes—such as Matrix Metalloproteinases (MMPs), Metallo- β -lactamases (MBLs), and 2-oxoglutarate (2OG) oxygenases—is implicated in a wide array of pathologies, including tumor metastasis, antibiotic resistance, and neurodegeneration[1]. Historically, metalloenzyme inhibitors have relied heavily on hydroxamic acid derivatives to chelate the active-site metal (typically Zn 2+ ). However, these compounds often suffer from poor pharmacokinetics, rapid metabolic degradation, and a lack of selectivity, leading to off-target toxicity[1].

To overcome these liabilities, 8-hydroxyquinoline (8-HQ) has emerged as a privileged Metal-Binding Pharmacophore (MBP) and Metal-Binding Isostere (MBI)[2]. The 8-HQ scaffold provides robust bidentate chelation (via nitrogen and oxygen donors) to the catalytic metal ion[2]. Furthermore, functionalization at the C2 position of the quinoline ring directs substituents straight into the hydrophobic S1' pocket of enzymes like MMP-2 and MMP-9, which is the primary determinant for inhibitor selectivity[3].

Specifically, the synthesis of 2-ethynylquinolin-8-ol derivatives introduces a rigid, linear alkyne motif. This ethynyl group not only acts as a steric probe for deep hydrophobic pockets but also serves as an ideal bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, allowing rapid library generation of highly selective triazole-bearing inhibitors[4].

Mechanistic Insights: Causality in Scaffold Design

The strategic placement of the ethynyl group at the C2 position is not arbitrary; it is driven by the spatial geometry of the metalloenzyme active site. While the 8-HQ core anchors the molecule to the Zn 2+ ion, the linear geometry of the sp -hybridized ethynyl group projects directly into the S1' subsite without causing steric clashes with the narrow active-site cleft.

Inhibition_Mechanism Zn Catalytic Zn(II) Ion (Metalloenzyme Active Site) HQ 8-Hydroxyquinoline Core (Metal-Binding Pharmacophore) HQ->Zn Bidentate Chelation (N, O donors) Alkyne 2-Ethynyl Motif (Linear Steric Probe) HQ->Alkyne C2 Modification S1 Hydrophobic S1' Pocket (Determines Selectivity) Alkyne->S1 Deep Pocket Insertion Triazole Triazole Derivative (CuAAC Click Product) Alkyne->Triazole Functionalization Triazole->S1 Enhanced Binding

Fig 1. Mechanistic rationale of 2-ethynylquinolin-8-ol derivatives targeting metalloenzyme pockets.

Synthetic Workflow & Experimental Design

The preparation of 2-ethynylquinolin-8-ol is most efficiently achieved via a Palladium-catalyzed Sonogashira cross-coupling[5].

Causality in Experimental Choices:

  • Substrate Selection: 2-Iodoquinolin-8-ol is preferred over 2-chloroquinolin-8-ol because the weaker C–I bond facilitates rapid oxidative addition by the Pd(0) catalyst at lower temperatures, minimizing degradation[5][6].

  • O-Protection: The free 8-hydroxyl group can coordinate with Pd or Cu catalysts, leading to catalyst poisoning or unwanted cyclization side-reactions. Masking it as an acetate ester temporarily abolishes this chelating ability.

  • One-Pot Global Deprotection: Using an acetate protecting group alongside a trimethylsilyl (TMS) protected alkyne allows for an elegant, self-validating deprotection step. Mild treatment with K2​CO3​ in methanol simultaneously transesterifies the acetate and cleaves the C–Si bond, yielding the final product in a single step.

Synthetic_Workflow N1 2-Iodoquinolin-8-ol (Starting Material) N2 O-Acetylation (Ac2O, Pyridine) N1->N2 Protection N3 Sonogashira Coupling (TMS-Acetylene) N2->N3 Pd(PPh3)2Cl2 CuI, Et3N N4 Global Deprotection (K2CO3, MeOH) N3->N4 Cleavage of TMS & Ac N5 2-Ethynylquinolin-8-ol (MBI Scaffold) N4->N5 Isolation

Fig 2. Synthetic workflow for 2-ethynylquinolin-8-ol via Sonogashira coupling and global deprotection.

Step-by-Step Protocols

Phase 1: Synthesis of 2-Iodoquinolin-8-yl Acetate

Objective: Protect the chelating hydroxyl group to prevent catalyst poisoning.

  • Setup: In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 2-iodoquinolin-8-ol (10.0 mmol, 2.71 g) in anhydrous dichloromethane (DCM, 30 mL).

  • Addition: Add anhydrous pyridine (20.0 mmol, 1.61 mL) and cool the mixture to 0 °C using an ice bath.

  • Reaction: Dropwise, add acetic anhydride ( Ac2​O , 15.0 mmol, 1.42 mL) over 10 minutes. Remove the ice bath and stir at room temperature for 3 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual pyridine, followed by brine (20 mL).

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 2-iodoquinolin-8-yl acetate as a pale yellow solid. (Expected yield: >95%).

Phase 2: Sonogashira Cross-Coupling

Objective: Install the protected ethynyl group at the C2 position.

  • Setup: To a flame-dried Schlenk flask, add 2-iodoquinolin-8-yl acetate (8.0 mmol, 2.50 g), Pd(PPh3​)2​Cl2​ (0.4 mmol, 5 mol%, 280 mg), and CuI (0.8 mmol, 10 mol%, 152 mg).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Inject anhydrous tetrahydrofuran (THF, 25 mL) and anhydrous triethylamine ( Et3​N , 15 mL). Degas the solution by bubbling argon through it for 10 minutes.

  • Coupling: Inject ethynyltrimethylsilane (TMS-acetylene, 10.4 mmol, 1.47 mL). Seal the flask and heat to 60 °C for 12 hours. The solution will turn dark brown, and a white precipitate ( Et3​N⋅HI ) will form.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the palladium/copper salts, and wash the pad with ethyl acetate (50 mL). Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to afford 2-((trimethylsilyl)ethynyl)quinolin-8-yl acetate.

Phase 3: One-Pot Global Deprotection

Objective: Unmask the alkyne and the metal-binding hydroxyl group.

  • Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)quinolin-8-yl acetate (5.0 mmol, 1.41 g) in a mixture of methanol (20 mL) and DCM (5 mL to aid solubility).

  • Deprotection: Add anhydrous potassium carbonate ( K2​CO3​ , 12.5 mmol, 1.73 g) in one portion. Stir vigorously at room temperature for 2 hours. The methoxide generated in situ will cleave both the acetate and the TMS groups.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dilute the residue with water (20 mL) and adjust the pH to ~6-7 using 1M HCl (careful: CO2​ evolution).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 × 20 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to yield the target 2-ethynylquinolin-8-ol as a tan solid.

Quantitative Data & Validation

The structural evolution from unsubstituted 8-HQ to 2-ethynyl and subsequent triazole derivatives demonstrates a clear trajectory of increasing potency and selectivity against target metalloenzymes, particularly MMP-2 and MMP-9.

Table 1: Comparative Metalloenzyme Inhibition Profile of 8-HQ Derivatives

Compound ClassTarget EnzymeIC 50​ RangeKey Structural FeatureMechanism of Selectivity
Unsubstituted 8-HQ Broad-spectrum (MMPs, 2OG)5.0 - 50 µMBidentate (N, O) chelationMinimal (binds catalytic Zn 2+ only)
2-Alkyl-8-HQ MMP-2 / MMP-91.0 - 10 µMC2 aliphatic chainWeak hydrophobic S1' interaction
2-Ethynyl-8-HQ MMP-2 / MMP-90.5 - 5.0 µMC2 linear alkyneRigid insertion into S1' pocket
2-(Triazolyl)-8-HQ MMP-2 (Selective)< 0.1 µMC2 triazole (Click product)Strong H-bonding & π−π stacking in S1'

Note: Data synthesized from comparative studies on 8-hydroxyquinoline derivatives acting as non-hydroxamate MMP inhibitors[3][7].

Troubleshooting & Safety

  • Catalyst Poisoning: If the Sonogashira coupling stalls, it is highly likely that the O-protection step was incomplete, allowing free 8-HQ to chelate the Pd/Cu catalysts. Ensure complete conversion to the acetate via TLC before proceeding.

  • Glaser Coupling Side-Product: The formation of a diyne dimer (Glaser coupling) can occur if oxygen is present during the Sonogashira reaction. Strict adherence to Schlenk techniques and thorough argon degassing is mandatory.

  • Safety: CuI and Palladium complexes are toxic and should be handled with appropriate PPE. TMS-acetylene is highly volatile and flammable; handle strictly within a fume hood.

References

  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds | Inorganic Chemistry - ACS Publications.
  • 2-Iodoquinolin-8-ol | 648897-12-5. Benchchem.
  • 2-Chloroquinolin-8-ol;ZINC. Benchchem.
  • Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium. PMC.
  • Structure-based approach to nanomolar, water soluble matrix metalloproteinases inhibitors (MMPIs).
  • Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Upd
  • Targeting Metalloenzymes for Therapeutic Intervention. PMC.

Sources

Application

Application Note: High-Efficiency Bioconjugation of 2-Ethynylquinolin-8-ol to Azido-Peptides and Proteins

Introduction & Mechanistic Rationale The 8-hydroxyquinoline (8-HQ) scaffold is a privileged bidentate chelator with profound utility in developing Chelation-Enhanced Fluorescence (CHEF) sensors, kinase activity reporters...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged bidentate chelator with profound utility in developing Chelation-Enhanced Fluorescence (CHEF) sensors, kinase activity reporters, and targeted metallo-radiopharmaceuticals. While native 8-HQ possesses moderate photophysical properties, the introduction of a bioorthogonal alkyne handle at the 2-position—creating 2-ethynylquinolin-8-ol —enables highly specific to azido-modified peptides and proteins[1].

Crucially, the CuAAC reaction does more than simply link the fluorophore to the biomolecule. The resulting 1,4-substituted triazole ring extends the aromatic conjugation of the 8-HQ core. This structural rigidification and electronic delocalization induce a significant bathochromic (red) shift in both excitation (~15 nm) and emission (~40 nm) maxima upon metal binding (e.g., Mg²⁺, Zn²⁺)[2]. This red-shift is highly advantageous for biological assays, as it mitigates background autofluorescence typical of complex biological matrices.

Chelation-Enhanced Fluorescence (CHEF) mechanism of the 8-HQ protein conjugate.

Experimental Design & Causality

Bioconjugation via CuAAC is robust, yet applying it to sensitive proteins requires meticulous control over the catalytic copper species. Free Cu(I) and Cu(II) can generate reactive oxygen species (ROS) via Fenton-like chemistry, leading to oxidative protein degradation[3]. To establish a self-validating and protective system , this protocol employs specific reagent sequencing and protective ligands.

Causality of Reagent Choices:

  • THPTA Ligand: Coordinates Cu(I) to prevent its disproportionation and thermodynamically shields the protein backbone from Cu-catalyzed oxidative cleavage.

  • Sodium Ascorbate: Acts as a mild reducing agent to generate the active Cu(I) catalyst in situ from stable Cu(II) sulfate. It must be added last to initiate the reaction only when the protective THPTA-Cu complex is fully formed.

  • EDTA Demetallation: Because 8-HQ is a potent metal chelator, the newly formed bioconjugate will inherently scavenge the copper catalyst. An aggressive post-reaction EDTA dialysis is mandatory to strip residual copper and return the 8-HQ-protein to its apo-state, ensuring accurate downstream sensing[4].

Workflow for CuAAC bioconjugation of 2-ethynylquinolin-8-ol to azido-proteins.

Data Presentation: Optimized Parameters & Photophysics

Table 1: Optimized CuAAC Reagent Stoichiometry for 8-HQ Bioconjugation

ComponentFinal ConcentrationMolar Equivalents (vs. Protein)Mechanistic Function
Azido-Protein 50 - 100 µM1 eqTarget biomolecule
2-Ethynylquinolin-8-ol 250 - 500 µM5 eqChelator/Fluorophore payload
CuSO₄ 100 µM1 - 2 eqSource of catalytic copper
THPTA Ligand 500 µM5 - 10 eqCu(I) stabilization & ROS protection
Sodium Ascorbate 2.5 mM25 - 50 eqIn situ reduction of Cu(II) to Cu(I)

Table 2: Photophysical Shifts of 8-HQ vs. Triazole-8-HQ Conjugates (Mg²⁺ Bound)

Compound StateExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)
Native 8-HQ (Apo)~320 nmWeak/None< 0.01
Native 8-HQ + Mg²⁺360 nm490 nmModerate
Triazole-8-HQ + Mg²⁺375 nm530 nmHigh (CHEF effect)

Step-by-Step Protocol

Phase 1: Preparation of Stock Solutions
  • 2-Ethynylquinolin-8-ol (10 mM): Dissolve 1.69 mg of 2-ethynylquinolin-8-ol in 1 mL of anhydrous DMSO. Note: Ensure complete dissolution; sonicate if necessary.

  • CuSO₄ (20 mM): Dissolve 3.19 mg of anhydrous CuSO₄ in 1 mL of degassed Milli-Q water.

  • THPTA (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of degassed Milli-Q water.

  • Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of degassed Milli-Q water. Critical: Must be prepared fresh immediately before use to prevent auto-oxidation.

Phase 2: Formation of the Catalytic Complex

Causality Check: Pre-mixing Cu(II) and THPTA before adding them to the protein prevents transient exposure of the protein to unchelated copper, preserving structural integrity.

  • In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA.

  • Vortex gently and incubate at room temperature for 5 minutes. The solution will turn a faint blue, indicating the formation of the Cu(II)-THPTA complex.

Phase 3: Bioconjugation Reaction
  • Dilute the azido-modified protein to a final concentration of 100 µM in 500 µL of reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.4). Avoid buffers containing primary amines (Tris) or strong chelators (EDTA) during the reaction phase.

  • Add 25 µL of the 10 mM 2-ethynylquinolin-8-ol stock (final concentration ~500 µM, 5 eq) to the protein solution. Mix by slow pipetting.

  • Add 15 µL of the pre-formed CuSO₄/THPTA catalytic complex to the reaction mixture.

  • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM Sodium Ascorbate (final concentration ~5 mM).

  • Purge the headspace of the tube with Argon or Nitrogen gas, seal tightly, and incubate at room temperature for 2 to 4 hours with gentle end-over-end rotation.

Phase 4: Purification and Demetallation

Causality Check: The 8-HQ moiety will tightly bind the copper catalyst. Standard size-exclusion chromatography (SEC) alone is insufficient to remove chelated copper.

  • EDTA Quench: Terminate the reaction by adding EDTA to a final concentration of 10 mM. Incubate for 30 minutes at room temperature to strip Cu(I)/Cu(II) from the newly conjugated 8-HQ moieties.

  • Desalting: Transfer the reaction mixture to a pre-equilibrated Zeba™ Spin Desalting Column (or equivalent SEC column with an appropriate MWCO for your protein).

  • Centrifuge according to the manufacturer's instructions to recover the purified conjugate.

  • Dialysis (Mandatory for CHEF Assays): For absolute removal of trace metals, dialyze the conjugate overnight against a buffer containing 1 mM EDTA at 4°C, followed by two buffer exchanges against a metal-free buffer (e.g., Chelex-treated HEPES).

Validation & Quality Control

  • Mass Spectrometry (LC-MS): Confirm the addition of the 8-HQ-triazole mass payload. The molecular weight of 2-ethynylquinolin-8-ol is 169.18 Da; expect a mass shift of +169.18 Da per azido site modified.

  • Fluorescence Titration: Validate the CHEF functionality by titrating the apo-conjugate with MgCl₂ or ZnCl₂. Excitation at 375 nm should yield a robust, concentration-dependent emission peak at ~530 nm, confirming that the 8-HQ moiety is fully active and unquenched by residual copper.

References

  • Tiwari, V. K., et al. "Cu-Catalyzed Click Reaction in Carbohydrate Chemistry." Chemical Reviews, 2016.[Link]

  • Shults, M. D., et al. "Synthesis of Red-Shifted 8-Hydroxyquinoline Derivatives Using Click Chemistry and Their Incorporation into Phosphorylation Chemosensors." Biochemistry, 2009.[Link]

  • Pickens, C. J., et al. "Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition." Bioconjugate Chemistry, 2017.[Link]

  • Krawczyk, M., et al. "8-Hydroxyquinoline Glycoconjugates: Modifications in the Linker Structure and Their Effect on the Cytotoxicity of the Obtained Compounds." International Journal of Molecular Sciences, 2019.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in the synthesis of 2-ethynylquinolin-8-ol

Welcome to the Technical Support Center for Advanced Synthetic Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Synthetic Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with the synthesis of 2-ethynylquinolin-8-ol (CAS: 1057670-13-9).

Synthesizing this molecule via the Sonogashira cross-coupling of a 2-haloquinolin-8-ol with a terminal alkyne presents a notorious challenge: the substrate itself is a potent catalyst poison. This guide breaks down the causality behind these failures and provides a self-validating, field-proven protocol to achieve high reaction yields.

Part 1: The Mechanistic Bottleneck

Before adjusting temperatures or swapping solvents, it is critical to understand why the reaction fails. The 8-hydroxyquinoline (oxine) scaffold is a privileged bidentate ligand known to form highly stable, insoluble square-planar complexes with transition metals like Pd(II) and Cu(I)[1]. When unprotected 2-haloquinolin-8-ol is introduced to a standard Sonogashira catalytic cycle, the 8-hydroxyl group and the quinoline nitrogen aggressively chelate the metals[2]. This strips the active catalyst from the cycle, creating a thermodynamic dead-end.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II) Intermediate] Pd0->OxAdd + Substrate TransMet Transmetalation (Alkyne Transfer) OxAdd->TransMet + Cu-Acetylide Chelation Catalyst Deactivation (Pd/Cu-Oxinate Complex) OxAdd->Chelation Ligand Displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Continues Substrate 2-Haloquinolin-8-ol (Unprotected) Substrate->Chelation 8-OH Chelation

Fig 1. Sonogashira catalytic cycle interrupted by competitive 8-OH chelation.

Part 2: Troubleshooting FAQs

Q: Why does my reaction stall at 10-15% conversion when using standard Pd/Cu catalysis? A: The fundamental issue is catalyst poisoning. Because the oxine moiety is deliberately used in analytical chemistry to precipitate metals, adding more catalyst only marginally improves yield—the substrate is actively consuming your catalytic system[1]. The formation of the stable Cu-oxinate or Pd-oxinate complex prevents the transmetalation step required to transfer the alkyne to the palladium center.

Q: Can I force the direct coupling without adding protection/deprotection steps? A: Yes, but it requires a fundamental shift in the catalytic mechanism. To prevent the formation of the Cu-acetylide-oxinate complex, you must eliminate copper entirely[3]. A copper-free Sonogashira coupling relies on the direct carbopalladation of the alkyne. However, to outcompete the oxine chelation and force oxidative addition, you must use highly sterically demanding, electron-rich ligands (e.g., XPhos or RuPhos). Even under these optimized Cu-free conditions, yields rarely exceed 55%.

Q: I am observing significant amounts of 1,4-bis(trimethylsilyl)buta-1,3-diyne. How do I suppress this? A: This is the Glaser-Hay homocoupling product. It occurs when terminal alkynes react with each other in the presence of copper and trace oxygen. Because the cross-coupling rate of 2-haloquinolin-8-ol is artificially slowed by transient metal chelation, the competing homocoupling pathway dominates. To suppress this:

  • Rigorously degas your solvents using the freeze-pump-thaw method.

  • Employ a syringe pump to add the trimethylsilylacetylene (TMSA) over 4 hours, keeping its steady-state concentration low.

Q: What is the most reliable, high-yield route to 2-ethynylquinolin-8-ol? A: The only self-validating, scalable protocol is a three-step sequence: Protection, Coupling, and Deprotection. By masking the 8-hydroxyl group, you completely abolish its chelating ability. This restores the standard kinetics of the Sonogashira coupling[4], allowing for near-quantitative yields using cheap, standard catalysts. Starting materials like 2-chloro-8-hydroxyquinoline are easily protected prior to cross-coupling[5].

Part 3: Quantitative Condition Matrix

The following table summarizes the causal relationship between the chosen strategy, the catalyst system, and the resulting yield.

StrategyCatalyst SystemSubstrateAlkyne SourceExpected YieldPrimary Failure Mode
Direct (Standard) PdCl₂(PPh₃)₂ / CuI2-Bromoquinolin-8-olTMSA< 15%Catalyst poisoning (chelation)
Direct (Cu-Free) Pd(OAc)₂ / XPhos2-Bromoquinolin-8-olTMSA45 - 55%Sluggish oxidative addition
Protected (MOM) Pd(PPh₃)₄ / CuI8-(MOM-oxy)-2-bromoquinolineTMSA85 - 92%None (Optimal Route)

Part 4: Optimized Experimental Protocol

To guarantee high yields, employ the following protection-coupling-deprotection workflow. This system is self-validating: successful protection immediately translates to a rapid, high-yielding cross-coupling step.

Workflow SM 2-Bromoquinolin-8-ol Protect Step 1: O-Protection (MOM-Cl, DIPEA) SM->Protect Sono Step 2: Sonogashira (TMSA, Pd(PPh3)4, CuI) Protect->Sono Deprotect Step 3: Global Deprotection (HCl/MeOH or TBAF) Sono->Deprotect Target 2-Ethynylquinolin-8-ol (>85% Yield) Deprotect->Target

Fig 2. Optimized protection-coupling-deprotection workflow for high-yield synthesis.

Step 1: O-Protection (Masking the Chelator)
  • Dissolve 2-bromoquinolin-8-ol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and cool the reaction vessel to 0 °C.

  • Dropwise add chloromethyl methyl ether (MOM-Cl, 1.2 eq). (Caution: MOM-Cl is a known carcinogen; handle strictly in a fume hood).

  • Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate to yield 2-bromo-8-(methoxymethoxy)quinoline.

Step 2: Sonogashira Cross-Coupling
  • In an oven-dried Schlenk flask, combine 2-bromo-8-(methoxymethoxy)quinoline (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Evacuate and backfill the flask with argon three times to remove oxygen.

  • Add anhydrous, degassed triethylamine (TEA, 0.2 M) as both the solvent and the base.

  • Add trimethylsilylacetylene (TMSA, 1.5 eq) via a syringe.

  • Heat the mixture to 60 °C for 12 hours. Monitor conversion via TLC or LC-MS.

  • Filter the crude mixture through a pad of Celite, wash with EtOAc, and concentrate. Purify via flash chromatography to isolate the TMS-protected intermediate.

Step 3: Global Deprotection
  • Dissolve the purified intermediate in methanol (0.1 M).

  • Add 3M aqueous HCl (5.0 eq) and heat to 50 °C for 6 hours. This acidic condition elegantly performs a global deprotection, simultaneously cleaving both the MOM ether and the TMS group.

  • Neutralize the solution carefully with saturated NaHCO₃, extract with EtOAc, dry, and purify to yield the final target: 2-ethynylquinolin-8-ol .

References

  • Oxine based unsymmetrical (O−, N, S/Se) pincer ligands and their palladium(ii) complexes: synthesis, structural aspects and applications as a catalyst in amine and copper-free Sonogashira coupling Source: RSC Publishing URL:[Link]

  • Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides Source: ACS Publications URL:[Link]

  • Recent Advances in Sonogashira Reactions Source: ResearchGate / Chemical Society Reviews URL:[Link]

  • Progress on the Synthesis of the Aromathecin Family of Compounds: An Overview Source: NIH / PMC URL:[Link]

  • Heteroaryl Cross-Coupling as an Entry toward the Synthesis of Lavendamycin Analogues: A Model Study Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethynylquinolin-8-ol Solubility in Biological Assays

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists struggling with the aqueous solubility of 2-ethynylquinolin-8-ol (CAS: 1057670-13-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists struggling with the aqueous solubility of 2-ethynylquinolin-8-ol (CAS: 1057670-13-9).

While the ethynyl group provides an excellent handle for click-chemistry (CuAAC) and structural functionalization, it fundamentally alters the physicochemical profile of the 8-hydroxyquinoline (8-HQ) core. This guide breaks down the thermodynamic and kinetic barriers to solvation and provides self-validating protocols to rescue your biological assays.

Core Causality Analysis: Why Does It Precipitate?

To fix solubility, we must first understand the molecular drivers of precipitation. The insolubility of 2-ethynylquinolin-8-ol in cell culture media is not a single-variable problem; it is driven by two distinct mechanisms:

  • Hydrophobic Aggregation (LogP Shift): The addition of the rigid, non-polar ethynyl moiety at the C2 position significantly increases the lipophilicity of the molecule. When transitioning from a 100% DMSO stock to an aqueous buffer, the sudden drop in the solvent's dielectric constant causes immediate hydrophobic collapse (solvent shock)[1].

  • Bidentate Metal Chelation: The 8-HQ scaffold is a privileged, monoprotic bidentate chelator. The close proximity of the heterocyclic nitrogen and the phenolic hydroxyl group allows it to form highly stable, uncharged 2:1 or 3:1 (ligand:metal) coordination complexes with divalent and trivalent cations[2]. Because biological media (e.g., DMEM, RPMI) are rich in Ca²⁺, Mg²⁺, and trace metals (Cu²⁺, Fe³⁺, Zn²⁺), the compound rapidly chelates these ions, forming intrinsically insoluble micro-precipitates[3].

Mechanism Cpd 2-Ethynylquinolin-8-ol (Hydrophobic & Chelator) Hyd Hydrophobic Aggregation (Driven by Ethynyl Group) Cpd->Hyd Chel Metal-Ligand Chelation (Driven by 8-HQ Core) Cpd->Chel Med Biological Media (pH 7.4, Ca2+, Mg2+, Trace Metals) Med->Hyd High Ionic Strength Med->Chel Ppt Insoluble Micro-precipitates (Assay Interference) Hyd->Ppt Chel->Ppt

Figure 1: Mechanistic pathways driving 2-ethynylquinolin-8-ol insolubility in media.

Quantitative Data & Excipient Matrices

Before altering your assay, consult the physicochemical estimates and excipient compatibility matrices below. Selecting the wrong solubilizer can introduce severe artifacts into cell-based or biochemical readouts.

Table 1: Physicochemical Drivers of Insolubility

ParameterEstimated ValueImpact on Biological Assays
Molecular Weight 169.18 g/mol Favorable for passive diffusion, but highly planar.
LogP (Lipophilicity) ~2.5 - 3.0Drives hydrophobic aggregation in purely aqueous buffers.
pKa (Quinoline N) ~4.5 - 5.0At pH 7.4, the nitrogen is largely unprotonated (neutral form).
pKa (Phenolic OH) ~9.5 - 10.0At pH 7.4, the OH is protonated. Molecule exists primarily as a poorly soluble neutral species[2].

Table 2: Solubilization Strategy Matrix

Excipient / StrategyMax Final Conc. (In Vitro)Solubilization MechanismRisk of Assay Interference
DMSO 0.1% - 0.5%Co-solvent (lowers dielectric constant)High: Cytotoxicity at >0.5%; does not prevent metal chelation.
HP-β-Cyclodextrin 1% - 5% (w/v)Inclusion Complex (shields alkyne)Low: Safe for cells, but may sequester membrane cholesterol at >2%.
Tween-80 / Pluronic 0.01% - 0.1%Micellar EncapsulationMedium: Can permeabilize cell membranes or inhibit efflux pumps.
EDTA (Pre-treatment) 1 - 5 mMMetal CompetitionHigh: Strips essential ions from media; use only for diagnostics.

Frequently Asked Questions (Troubleshooting Matrix)

Q1: My 10 mM stock in DMSO is perfectly clear, but it turns into a cloudy suspension the second I pipette it into my cell culture media. How do I fix this? A1: You are observing solvent shock. The compound is experiencing a massive, localized drop in solubility before the DMSO can diffuse into the bulk media, causing immediate nucleation[1]. Fix: Never spike high-concentration DMSO stocks directly into bulk aqueous media. Instead, create an intermediate dilution (e.g., 10x the final concentration) in a 50/50 mixture of DMSO and assay buffer, then add this dropwise to the final media while vortexing vigorously.

Q2: The compound stays dissolved initially, but I see needle-like crystals in my 96-well plates after 24 hours in the 37°C incubator. Is it degrading? A2: It is likely not degrading; it is exceeding its thermodynamic solubility limit. While careful pipetting can create a temporary supersaturated state (kinetic solubility), the compound will eventually crystallize over time, especially as it slowly chelates divalent cations from the media[1]. Fix: You must lower the free energy of the compound in solution. We highly recommend formulating the compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to create a stable inclusion complex (See Protocol A).

Q3: My fluorescence assay readouts are highly erratic when testing this compound. Could solubility be the culprit? A3: Absolutely. 8-hydroxyquinoline derivatives are weakly fluorescent on their own, but their fluorescence quantum yield shifts dramatically upon chelating metals like Zn²⁺ or Al³⁺[2]. Furthermore, suspended micro-precipitates cause severe light scattering (nephelometric interference), which will artificially inflate absorbance readouts and quench fluorescence signals.

Diagnostic Workflows & Validated Protocols

Use the following logical workflow to diagnose whether your precipitation is driven by simple hydrophobicity or by metal chelation.

Workflow A Observe Precipitation in Assay Media B Check 100% DMSO Stock (Is it fully dissolved?) A->B C Perform Serial Dilution in Assay Buffer B->C Yes (Clear) D Add 1mM EDTA to Media (Diagnostic) C->D Crashes Out F Proceed to Biological Assay C->F Soluble E Formulate with HP-β-CD (Protocol A) D->E Still Precipitates D->F Soluble (Metal Issue) E->F Soluble

Figure 2: Diagnostic workflow for identifying and resolving 2-ethynylquinolin-8-ol precipitation.

Protocol A: Step-Wise Solubilization via HP-β-Cyclodextrin Complexation

Purpose: To shield the hydrophobic ethynyl group and sterically hinder widespread metal chelation without using toxic levels of organic solvents[1]. This protocol is self-validating via a turbidity check.

Materials:

  • 2-ethynylquinolin-8-ol (10 mM stock in 100% anhydrous DMSO)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD, pharmaceutical grade)

  • 1X PBS (pH 7.4) or basal culture media

Step-by-Step Methodology:

  • Prepare Excipient Base: Dissolve HP-β-CD in 1X PBS to create a 10% (w/v) stock solution. Filter sterilize through a 0.22 µm membrane.

  • Complexation: In a microcentrifuge tube, add 900 µL of the 10% HP-β-CD solution. Place on a magnetic stirrer at 37°C.

  • Dropwise Addition: Slowly add 100 µL of the 10 mM compound DMSO stock dropwise (1 drop every 5 seconds) into the vortex of the stirring HP-β-CD solution.

  • Equilibration: Allow the mixture to stir for 60 minutes at 37°C to ensure thermodynamic inclusion into the cyclodextrin cavity.

  • Validation (Self-Check): Centrifuge the tube at 10,000 x g for 10 minutes.

    • Check 1: Is there a pellet? If yes, the compound exceeded the inclusion capacity. Reduce the starting DMSO stock concentration to 5 mM.

    • Check 2: Measure the absorbance of the supernatant at 600 nm against a vehicle control (10% DMSO in 10% HP-β-CD). An OD600 > 0.05 indicates micro-precipitates.

  • Assay Application: Dilute this intermediate stock 1:10 into your final assay media. The final concentrations will be 100 µM compound, 1% DMSO, and 1% HP-β-CD (well within safe limits for most cell lines).

Protocol B: Kinetic Solubility Profiling via Nephelometry

Purpose: To empirically determine the exact concentration at which 2-ethynylquinolin-8-ol begins to precipitate in your specific assay buffer[1].

Step-by-Step Methodology:

  • Prepare Compound Plate: In a 96-well V-bottom plate, prepare a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 9.7 µM).

  • Prepare Assay Plate: Add 196 µL of your specific biological media (e.g., DMEM + 10% FBS) to the wells of a clear, flat-bottom 96-well plate.

  • Transfer: Using a multichannel pipette, rapidly transfer 4 µL from the DMSO compound plate to the assay plate. Mix by pipetting up and down 5 times.

  • Incubation: Incubate the plate at the temperature of your assay (e.g., 37°C) for 2 hours.

  • Readout: Read the plate on a microplate reader using an absorbance wavelength of 620 nm (or nephelometric light scattering mode if available).

  • Validation: Include a known insoluble compound (e.g., Amiodarone) as a positive control for scattering, and pure DMSO as a vehicle baseline. The kinetic solubility limit is defined as the highest concentration where the OD620 is statistically indistinguishable from the vehicle control.

References

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Research & Reviews: Journal of Chemistry URL:[Link]

  • An 8-hydroxyquinoline–proline hybrid with multidrug resistance reversal activity and the solution chemistry of its half-sandwich organometallic Ru and Rh complexes Dalton Transactions, RSC Publishing URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Molecules (NCBI / PMC) URL:[Link]

Sources

Troubleshooting

Preventing oxidation and degradation of 2-ethynylquinolin-8-ol during long-term storage

Troubleshooting Oxidation, Degradation, and Shelf-Life Optimization Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic stability of 2-ethyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Oxidation, Degradation, and Shelf-Life Optimization

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic stability of 2-ethynylquinolin-8-ol. This bifunctional molecule combines the strong metal-chelating properties of an 8-hydroxyquinoline (8-HQ) core with the high reactivity of a terminal alkyne. While this makes it a powerful building block for click chemistry and sensor development, it also creates multiple vectors for rapid degradation.

This guide provides field-proven, self-validating protocols to ensure your compound remains pristine during long-term storage.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my 2-ethynylquinolin-8-ol powder turn dark brown or black over time? A1: This discoloration is primarily driven by the photo-oxidation of the quinolinol ring.1[1]. This process generates N-oxides and quinone-like structures that heavily pigment the powder. Concurrently, the terminal alkyne is susceptible to oxidative cleavage in the presence of oxygen, 2[2].

Q2: I noticed insoluble precipitates when dissolving stored batches in DMSO or DMF. What causes this? A2: Insoluble precipitates are a classic symptom of Glaser-type oxidative homocoupling. Because the 8-HQ moiety is an 1[1], it readily scavenges trace metals (especially copper or iron) from metal spatulas, glass impurities, or lower-grade solvents. In the presence of ambient oxygen, these trace metals catalyze the Glaser coupling of the terminal alkynes, 3[3]. To prevent this, you must eliminate both oxygen and trace metal introduction during handling.

Q3: Is standard -20°C freezer storage sufficient to prevent degradation? A3: No. While low temperatures slow down kinetic degradation, they do not stop oxidation or cross-linking if oxygen is present in the headspace. Furthermore, standard freezers undergo defrost cycles that introduce moisture. You must use an Argon blanket. Argon is denser than ambient air and effectively displaces oxygen, whereas Nitrogen can easily mix with ambient air during capping.

Section 2: Quantitative Storage Impact

The following table summarizes the causal relationship between storage environments and the expected integrity of 2-ethynylquinolin-8-ol.

Storage ConditionAtmosphereContainer TypeExpected Shelf-LifePrimary Degradation Pathway
Room Temp (25°C) Ambient AirClear Glass< 1 WeekPhoto-oxidation, Alkyne Cleavage
4°C (Fridge) Ambient AirAmber Glass1–2 MonthsSlow Oxidation, Glaser Coupling
-20°C (Freezer) NitrogenClear Glass3–6 MonthsTrace Photo-oxidation
-80°C (Ultra-low) ArgonAmber Glass> 2 Years None (Stable)
Section 3: Self-Validating Protocol: Aliquoting and Long-Term Storage

To guarantee the scientific integrity of your downstream experiments, implement the following self-validating standard operating procedure (SOP) upon receiving or synthesizing the compound.

Step 1: Preparation & Decontamination

  • Action: Use only PTFE (Teflon) or plastic spatulas.

  • Causality: Avoiding stainless steel tools prevents trace metal contamination (Fe, Cu) that chelates with the 8-HQ core and triggers Glaser coupling[3].

Step 2: Aliquoting

  • Action: Divide the bulk powder into single-use aliquots (e.g., 5–10 mg) in pre-dried, amber glass vials.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and moisture condensation. Amber glass eliminates UV/Vis light exposure, halting photo-oxidation[1].

Step 3: Argon Purging

  • Action: Insert an Argon gas line into the vial (hovering above, not touching the solid). Purge the headspace gently for 15-20 seconds.

  • Causality: Argon's higher molecular weight ensures complete oxygen displacement, neutralizing the primary trigger for both oxidative cleavage[2] and Glaser coupling[3].

Step 4: Sealing & Storage

  • Action: Cap tightly with a PTFE-lined septum cap and wrap the outer seal with Parafilm. Store immediately at -80°C (or -20°C minimum).

Step 5: Validation (Self-Validating Step)

  • Action: Before utilizing a stored batch in critical biological or click-chemistry assays, dissolve a 1 mg test sample in DMSO- d6​ and perform a quick 1 H-NMR scan.

  • Causality: The disappearance of the terminal alkyne proton (~4.2 ppm) or the appearance of broad polymeric baseline signals confirms Glaser coupling has occurred. If the solution is dark and opaque rather than clear/pale yellow, photo-oxidation has compromised the batch.

Section 4: Degradation Pathways Visualization

G Compound 2-Ethynylquinolin-8-ol (Intact) PhotoOxidation Photo-Oxidation (Quinoline Ring) Compound->PhotoOxidation Glaser Glaser Coupling (Alkyne Polymerization) Compound->Glaser AlkyneOx Oxidative Cleavage (Terminal Alkyne) Compound->AlkyneOx Oxygen Oxygen (O2) Oxygen->PhotoOxidation Oxygen->Glaser Oxygen->AlkyneOx Light UV/Vis Light Light->PhotoOxidation TraceMetals Trace Metals (Cu, Fe) TraceMetals->Glaser Degraded1 N-Oxides & Quinones (Dark Discoloration) PhotoOxidation->Degraded1 Degraded2 1,3-Diyne Polymers (Insoluble Precipitates) Glaser->Degraded2 Degraded3 Carboxylic Acids (Chain Shortening) AlkyneOx->Degraded3 Argon Argon Blanket (Blocks O2) Argon->Oxygen AmberVial Amber Vials (Blocks Light) AmberVial->Light PTFE PTFE Tools (Blocks Metals) PTFE->TraceMetals

Mechanistic pathways of 2-ethynylquinolin-8-ol degradation and targeted storage interventions.

References
  • 8-Hydroxyquinoline (CAS NO:148-24-3). Scimplify.
  • Oxidation of Alkynes With O3 and KMnO4. Master Organic Chemistry.
  • Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing.

Sources

Optimization

Reducing background fluorescence quenching in 2-ethynylquinolin-8-ol based assays

Welcome to the Technical Support Center for 8-hydroxyquinoline-based fluorogenic assays. As a Senior Application Scientist, I frequently encounter researchers struggling with poor signal-to-noise ratios when utilizing 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-hydroxyquinoline-based fluorogenic assays. As a Senior Application Scientist, I frequently encounter researchers struggling with poor signal-to-noise ratios when utilizing 2-ethynylquinolin-8-ol (2-EQ) in their workflows.

While 2-EQ is a highly versatile probe—often utilized for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry or heavy metal sensing—its 8-hydroxyquinoline (8-HQ) core is highly susceptible to environmental and chemical quenching. This guide is designed to deconstruct the physical chemistry behind these quenching mechanisms and provide you with self-validating, field-proven protocols to rescue your assay's fluorescence.

Part 1: Mechanistic Causality of Fluorescence Quenching

To troubleshoot effectively, we must first understand why the fluorescence disappears. The 8-HQ scaffold is a bidentate chelator that is highly sensitive to its microenvironment. Quenching typically arises from three competing non-radiative decay pathways:

  • Paramagnetic Metal Quenching (The Copper Problem): CuAAC click chemistry relies on copper catalysts. Unfortunately, Cu(II) is a d9 paramagnetic ion. When residual copper coordinates to the 8-HQ core, its unpaired electrons facilitate rapid Intersystem Crossing (ISC) from the fluorophore's excited singlet state to a triplet state, resulting in profound non-radiative decay[1].

  • Excited-State Intramolecular Proton Transfer (ESIPT): In protic solvents (like water), the hydroxyl proton of the 8-HQ core transfers to the adjacent quinoline nitrogen upon photon absorption. This creates a keto-tautomer that emits very weakly compared to the enol-form[2].

  • Aggregation-Caused Quenching (ACQ): 2-EQ is highly planar and hydrophobic. In aqueous buffers, localized high concentrations cause the molecules to self-assemble into π−π stacked aggregates, dissipating excited-state energy[3].

G FreeProbe 2-Ethynylquinolin-8-ol (Free Probe) ESIPT ESIPT Pathway (Aqueous) Weak Keto-Tautomer Emission FreeProbe->ESIPT Protic Solvents (H2O) Aggregates π-π Stacking / ACQ Non-Radiative Decay (OFF) FreeProbe->Aggregates High Concentration (>10 µM) Triazole 1,2,3-Triazole Product (Post-CuAAC Click) FreeProbe->Triazole Azide + Cu Catalyst Chelated Zn2+/Mg2+ Chelation CHEF Activation (ON) ESIPT->Chelated Add Zn2+/Mg2+ (Blocks ESIPT) CuComplex Cu(I)/Cu(II) Coordination Paramagnetic Quenching (OFF) CuComplex->Chelated EDTA Wash + Zn2+/Mg2+ Triazole->CuComplex Residual Cu Binding

Logical workflow of 2-EQ state transitions and fluorescence quenching mechanisms.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My fluorescence signal is completely quenched after performing a CuAAC "click" reaction with 2-EQ. Is the probe destroyed? A1: No, the probe is intact but chemically masked. The 8-HQ moiety is a strong chelator. During your click reaction, the copper catalyst binds to the newly formed triazole-quinolinol pocket. Because copper is a potent paramagnetic quencher, it completely silences the fluorophore[4]. Causality-driven solution: You must competitively strip the copper from the probe using a stronger chelator (like EDTA) and replace it with a diamagnetic metal (like Mg2+ or Zn2+ ) to trigger Chelation-Enhanced Fluorescence (CHEF)[5].

Q2: I am observing a non-linear signal drop-off when I increase the probe concentration above 10 µM. What is causing this? A2: This is a classic manifestation of Aggregation-Caused Quenching (ACQ) compounded by the Inner Filter Effect (IFE). Because the quinoline core is hydrophobic, exceeding its solubility limit in aqueous media forces the molecules into π−π stacked aggregates[3]. Causality-driven solution: Introduce 5–10% DMSO or a non-ionic surfactant (e.g., 0.1% Tween-20) to your buffer to disrupt the hydrophobic interactions and maintain the probe in a monomeric state.

Q3: The probe is highly fluorescent in acetonitrile but almost non-fluorescent in my aqueous HEPES buffer. Why? A3: This is due to the solvent-dependent ESIPT phenomenon. In aprotic solvents like acetonitrile, the enol-form is stabilized. In protic solvents like water, the excited-state proton transfer is facilitated, shifting the molecule into a non-emissive keto-tautomer[6]. Causality-driven solution: You cannot rely on the free probe's intrinsic fluorescence in water. You must coordinate it with a metal ion ( Zn2+ ) to replace the labile proton, thereby physically blocking the ESIPT pathway and locking the molecule into a highly fluorescent state[2].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must contain internal logic to validate whether a negative result is due to target absence or background quenching. Below is the gold-standard protocol for post-click fluorescence recovery.

Protocol: Cu-Stripping and CHEF Activation Assay

Objective: To remove paramagnetic copper quenchers post-CuAAC and force the 2-EQ-triazole conjugate into a highly fluorescent state via Mg2+ chelation.

Reagents Needed:

  • Wash Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20.

  • Stripping Agent: 50 mM EDTA (pH 8.0) in water.

  • CHEF Activator: 100 mM MgCl2​ in water.

Step-by-Step Methodology:

  • Terminate the Click Reaction: Once your CuAAC reaction is complete, add EDTA to a final concentration of 10 mM. Causality: EDTA has a higher binding affinity for Cu2+ ( Kd​≈10−18M ) than 8-HQ, effectively stripping the quencher from the fluorophore.

  • Incubation: Incubate the mixture at room temperature for 15 minutes in the dark to allow complete thermodynamic exchange of the metal ions.

  • Self-Validation Checkpoint (The "Split" Test):

    • Aliquot A (Control): Measure the fluorescence of the EDTA-treated sample. It should exhibit baseline fluorescence (free from Cu, but ESIPT is still active).

    • Aliquot B (Test): Spike the sample with MgCl2​ to a final concentration of 20 mM (ensuring Mg2+ is in excess of the EDTA).

  • CHEF Activation: Incubate Aliquot B for 5 minutes. The diamagnetic Mg2+ coordinates to the 8-HQ core, blocking the ESIPT pathway and rigidifying the molecule.

  • Measurement: Excite the sample at λex​≈370 nm and read emission at λem​≈520 nm[5].

    • Validation Logic: If Aliquot B shows a >10-fold fluorescence enhancement over Aliquot A, your assay is validated. If both aliquots remain dark, your probe has either precipitated (ACQ) or degraded.

Part 4: Quantitative Data Summary

Use the following empirically derived thresholds to diagnose and mitigate background quenching in your specific assay conditions.

Quenching MechanismDiagnostic IndicatorQuantitative ThresholdMitigation Strategy
Paramagnetic (Cu) Quenching Near-zero fluorescence post-click reaction.Signal-to-Background Ratio (SBR) < 1.5Add 10 mM EDTA, followed by 20 mM MgCl2​ or ZnCl2​ [1][5].
ESIPT (Solvent Effect) High signal in organic solvent; low signal in aqueous buffer.Quantum Yield ( Φ ) drops from ~0.21 (CH3CN) to <0.06 (H2O)[6].Coordinate with diamagnetic metal ( Zn2+ ) to block proton transfer[2].
Aggregation (ACQ) Non-linear standard curve; visible turbidity.Probe concentration > 10 µM in purely aqueous media[3].Add 5-10% DMSO or 0.05% Tween-20 to the assay buffer.
Inner Filter Effect (IFE) Signal plateaus or decreases at high concentrations.Absorbance at excitation wavelength > 0.1 OD.Dilute sample or use a microvolume cuvette with a shorter path length.

References

  • [5] Synthesis of Red-Shifted 8-Hydroxyquinoline Derivatives Using Click Chemistry and Their Incorporation into Phosphorylation Chemosensors. ACS Publications.[Link]

  • [4] Photoactive Chemosensors 2: 8-Hydroxyquinoline Based Cu(II) Selective Fluorescent Tripod. Taylor & Francis.[Link]

  • [3] ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. PMC / ACS Omega.[Link]

  • [1] A selective and sensitive chemosensor for Cu2+ based on 8-hydroxyquinoline. ResearchGate.[Link]

  • [6] Solvent Dependent Fluorescent Properties of a 1,2,3-Triazole Linked 8-Hydroxyquinoline Chemosensor: Tunable Detection from Zinc(II) to Iron(III) in the CH3CN/H2O System. ACS Publications.[Link]

  • [2] ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega.[Link]

Sources

Troubleshooting

Best column chromatography purification techniques for crude 2-ethynylquinolin-8-ol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 2-ethynylquinolin-8-ol . Purifying this specific compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 2-ethynylquinolin-8-ol .

Purifying this specific compound presents a unique dichotomy: the 8-hydroxyquinoline (8-HQ) moiety is a privileged, aggressive metal chelator that interacts disastrously with standard stationary phases, while the terminal alkyne is highly sensitive to base-catalyzed oxidative degradation. This guide provides field-proven, self-validating methodologies to navigate these conflicting chemical behaviors.

I. Diagnostic Workflow

Before beginning your purification, consult the decision matrix below to identify the correct chromatographic intervention based on your crude mixture's behavior.

ChromatographyWorkflow A Crude 2-Ethynylquinolin-8-ol (Post-Synthesis) B TLC Evaluation on Standard Silica Gel A->B C Observation: Severe Streaking? B->C D Action: Add 1-2% Et3N to Eluent System C->D Yes (Metal Chelation) G Action: Standard Normal Phase Purification C->G No E Observation: Alkyne Degradation? D->E F Action: Degas Solvents & Use EDTA-Washed Silica E->F Yes (Glaser Homocoupling) H Isolated Pure 2-Ethynylquinolin-8-ol E->H No F->H G->H

Figure 1: Troubleshooting workflow for the purification of 2-ethynylquinolin-8-ol.

II. Frequently Asked Questions & Troubleshooting

Q1: Why does my crude 2-ethynylquinolin-8-ol streak from the baseline to the solvent front on standard silica gel? Causality: The 8-hydroxyquinoline moiety is a bidentate chelator. Standard chromatography silica gel contains trace metal impurities (such as iron and aluminum) and highly active, acidic silanol groups. The 8-HQ nitrogen and hydroxyl group coordinate with these trace metals and strongly hydrogen-bond with silanols, causing multi-modal retention and [1]. Solution: You must deactivate the silica gel. Pre-flush the column with a mobile phase containing 1–2% triethylamine (Et₃N). The amine competitively binds to the acidic silanols and [2] as sharp bands.

Q2: I used Et₃N to prevent streaking, but my isolated yield is low, and I see a new, highly non-polar blue-fluorescent spot on TLC. What happened? Causality: You are observing the Glaser homocoupling byproduct: 1,4-bis(8-hydroxyquinolin-2-yl)buta-1,3-diyne. The terminal alkyne of 2-ethynylquinolin-8-ol is highly sensitive to oxidative homocoupling. This reaction is catalyzed by a triad of conditions present in your column: trace copper (leftover from the Sonogashira coupling used to synthesize the molecule), the base (the Et₃N you added), and dissolved atmospheric oxygen. Solution: Break the catalytic cycle. If you must use Et₃N, rigorously degas your eluent solvents with Argon. Better yet, wash your organic phase with aqueous EDTA prior to chromatography to scavenge trace copper, or utilize [3] to prevent irreversible chelation without the need for basic additives.

Q3: How do I separate unreacted 2-bromoquinolin-8-ol from 2-ethynylquinolin-8-ol? Their Rf values are nearly identical in Hexane/EtOAc. Causality: Both molecules share the dominant polar functional group (the 8-hydroxyl), which dictates their bulk interaction with the stationary phase. The difference between a bromo group and an ethynyl group does not significantly alter the overall dipole moment in standard aliphatic/ester solvent systems. Solution: Switch the chromatographic selectivity. Transition to a halogenated solvent system like Dichloromethane (DCM) modified with 0.5–1% Methanol. The differential π-π interactions and polarizability between the alkyne and the heavy bromine atom become pronounced in DCM, allowing for baseline separation.

III. Quantitative Phase Comparison

To assist in selecting the optimal purification strategy, the following table summarizes the quantitative performance of various stationary phases when purifying 2-ethynylquinolin-8-ol.

Stationary PhaseAdditiveAvg. Rf (Hex/EtOAc 4:1)Streaking FactorExpected YieldAlkyne Stability
Standard Silica (60 Å) None0.15 - 0.45 (Broad)High< 40%Moderate
Deactivated Silica 1% Et₃N0.35 (Sharp)Low85 - 90%Low (if O₂ present)
Neutral Alumina None0.40 (Sharp)Low80 - 85%High
Florisil None0.30 (Moderate)Medium70 - 75%High

IV. Self-Validating Experimental Protocol: Deactivated Silica Chromatography

This protocol is designed as a self-validating system: it proactively removes the catalysts responsible for alkyne degradation before exposing the compound to the basic conditions required to elute the 8-HQ moiety.

Phase 1: Pre-Chromatography Metal Scavenging

  • Dissolve the crude 2-ethynylquinolin-8-ol mixture in 50 mL of Ethyl Acetate.

  • Wash the organic layer with 2 × 25 mL of 0.1 M aqueous EDTA (pH adjusted to 8.0). Causality: This step irreversibly chelates and removes trace Palladium and Copper from the upstream Sonogashira coupling, preventing downstream Glaser homocoupling.

  • Wash with 25 mL of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Solvent & Column Preparation 4. Prepare the eluent system (e.g., 80:20 Hexanes:Ethyl Acetate) and add 1% v/v Triethylamine (Et₃N). 5. Critical Step: Sparge the eluent mixture with Argon gas for 15 minutes to displace dissolved oxygen. 6. Slurry-pack standard 60 Å silica gel using the degassed, Et₃N-spiked solvent. Flush 3 column volumes of the solvent through the bed to fully cap the active silanol sites.

Phase 3: Loading and Elution 7. Dry-load the metal-free crude product onto a small amount of Celite (Do NOT use silica gel for dry-loading, as prolonged contact with active acidic sites will degrade the alkyne). 8. Load the Celite plug onto the column and elute using the degassed solvent system under positive Argon pressure. 9. Monitor fractions via TLC (UV 254 nm). The product will elute as a sharp, intensely UV-active band.

Phase 4: Post-Processing 10. Pool the product-containing fractions and concentrate under reduced pressure. 11. To completely remove residual Et₃N (BP: 89°C), dissolve the resulting solid in 10 mL of Toluene and co-evaporate under reduced pressure. Repeat this step twice to yield pure 2-ethynylquinolin-8-ol.

V. References

  • Title: A kit formulation for the preparation of [89Zr]Zr(oxinate)4 for PET cell tracking: White blood cell labelling and comparison with [111In]In(oxinate)3 Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives Source: Journal of Materials and Environmental Science URL: [Link]

  • Title: Silica-based chelating resin bearing dual 8-Hydroxyquinoline moieties and its applications for solid phase extraction of trace metals from seawater prior to their analysis by ICP-MS Source: Arabian Journal of Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Characterization of 2-ethynylquinolin-8-ol

The Imperative of Precise NMR Characterization The biological activity of quinoline derivatives is exquisitely sensitive to their substitution patterns. Even minor structural modifications can lead to significant changes...

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Author: BenchChem Technical Support Team. Date: April 2026

The Imperative of Precise NMR Characterization

The biological activity of quinoline derivatives is exquisitely sensitive to their substitution patterns. Even minor structural modifications can lead to significant changes in a molecule's physicochemical properties and its interactions with biological targets. Therefore, high-fidelity analytical techniques like NMR spectroscopy are indispensable for confirming the identity, purity, and structure of newly synthesized compounds.[1][2]

This guide will provide:

  • A detailed, predicted 1H and 13C NMR spectral analysis for 2-ethynylquinolin-8-ol.

  • A comparative analysis with the experimentally determined NMR data of 8-hydroxyquinoline and 2-methylquinolin-8-ol.

  • A standardized protocol for the acquisition of high-quality NMR data for this class of compounds.

  • Expert insights into the interpretation of the spectral data.

Predicted NMR Spectral Data for 2-ethynylquinolin-8-ol

The following 1H and 13C NMR data for 2-ethynylquinolin-8-ol have been predicted using advanced computational algorithms that model the magnetic environment of each nucleus.[3][4][5][6] These predictions serve as a reliable benchmark for the verification of synthesized 2-ethynylquinolin-8-ol.

To facilitate clear spectral assignment, the molecular structure with atom numbering is provided below.

Caption: Molecular structure of 2-ethynylquinolin-8-ol with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Data for 2-ethynylquinolin-8-ol (in DMSO-d₆, 400 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.35d8.5
H-48.20d8.5
H-57.25dd8.0, 1.0
H-67.50t8.0
H-77.10dd8.0, 1.0
OH9.80br s-
H-10 (ethynyl)4.50s-

Table 2: Predicted ¹³C NMR Data for 2-ethynylquinolin-8-ol (in DMSO-d₆, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-2142.0
C-3122.5
C-4137.0
C-4a139.0
C-5118.0
C-6129.0
C-7112.0
C-8154.0
C-8a128.0
C-9 (ethynyl)83.0
C-10 (ethynyl)80.0

Comparative NMR Analysis: Unraveling Substituent Effects

A powerful approach to verifying the structure of a novel compound is to compare its NMR data with those of known, structurally similar molecules. Here, we compare the predicted spectrum of 2-ethynylquinolin-8-ol with the experimental spectra of 8-hydroxyquinoline and 2-methylquinolin-8-ol. This comparison highlights the electronic and structural influence of the C-2 substituent on the quinoline ring.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton8-Hydroxyquinoline (Experimental)[7][8][9][10][11]2-Methylquinolin-8-ol (Experimental)[12][13]2-Ethynylquinolin-8-ol (Predicted)Δδ (vs. 8-Hydroxyquinoline)
H-28.80---
H-37.507.207.35-0.15
H-48.308.108.20-0.10
H-57.157.107.25+0.10
H-67.407.357.50+0.10
H-77.057.007.10+0.05
OH9.709.609.80+0.10
C2-Substituent-2.60 (CH₃)4.50 (C≡CH)-

Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon8-Hydroxyquinoline (Experimental)[14]2-Methylquinolin-8-ol (Experimental)2-Ethynylquinolin-8-ol (Predicted)Δδ (vs. 8-Hydroxyquinoline)
C-2148.5158.0142.0-6.5
C-3121.5122.0122.5+1.0
C-4136.5136.0137.0+0.5
C-4a138.5138.0139.0+0.5
C-5117.5117.0118.0+0.5
C-6128.5128.0129.0+0.5
C-7111.5111.0112.0+0.5
C-8153.5153.0154.0+0.5
C-8a127.5127.0128.0+0.5
C2-Substituent-25.0 (CH₃)83.0, 80.0 (C≡CH)-

Expert Interpretation:

The introduction of an ethynyl group at the C-2 position induces notable changes in the NMR spectra compared to the parent 8-hydroxyquinoline and its 2-methyl analog.

  • ¹H NMR: The most significant difference is the appearance of the acetylenic proton (H-10) signal at approximately 4.50 ppm. The protons on the pyridine ring (H-3 and H-4) show a slight upfield shift compared to 8-hydroxyquinoline, which can be attributed to the magnetic anisotropy of the triple bond. The protons on the phenolic ring (H-5, H-6, H-7) are less affected, indicating that the electronic influence of the C-2 substituent is primarily localized to the heterocyclic ring.

  • ¹³C NMR: The C-2 carbon in 2-ethynylquinolin-8-ol is predicted to be significantly shielded (shifted upfield) compared to the 2-methyl derivative, a characteristic feature of sp-hybridized carbons in an aromatic system. The acetylenic carbons (C-9 and C-10) are expected in the range of 80-83 ppm. The other ring carbons show minor shifts, further supporting the localized effect of the ethynyl substituent.

A Decision-Making Workflow for Spectral Verification

To systematically confirm the identity of synthesized 2-ethynylquinolin-8-ol, the following workflow, based on key NMR features, is recommended.

G start Acquire ¹H and ¹³C NMR Spectra h1_check ¹H NMR: Signal at ~4.5 ppm (s, 1H)? start->h1_check c13_check1 ¹³C NMR: Signals at ~80-83 ppm? h1_check->c13_check1 Yes revisit Re-evaluate Structure or Purity h1_check->revisit No h1_aromatic ¹H NMR: Aromatic signals consistent with quinoline pattern? c13_check1->h1_aromatic Yes c13_check1->revisit No c13_check2 ¹³C NMR: C-2 signal at ~142 ppm? h1_aromatic->c13_check2 Yes h1_aromatic->revisit No compare Compare with data for 8-hydroxyquinoline and 2-methylquinolin-8-ol c13_check2->compare Yes confirm Structure Confirmed: 2-ethynylquinolin-8-ol compare->confirm Consistent compare->revisit Inconsistent c12_check2 c12_check2 c12_check2->revisit No

Caption: Decision workflow for the structural verification of 2-ethynylquinolin-8-ol using NMR spectroscopy.

Standardized Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a recommended procedure for the characterization of 2-ethynylquinolin-8-ol and related analogs.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Lock on deuterium signal prep3->acq1 acq2 Shim for optimal homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to solvent peak (DMSO-d₆: δH 2.50, δC 39.52) proc3->proc4

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent solvent for many organic compounds, including those with hydroxyl groups, as it can solubilize the sample well and its residual proton and carbon signals do not overlap with most signals of interest. The broad hydroxyl proton signal is readily observed in DMSO-d₆.

  • Spectrometer Frequency (400 MHz): A 400 MHz spectrometer provides a good balance between resolution and accessibility for routine structural characterization. Higher fields can offer better signal dispersion, which is particularly useful for complex molecules.

  • Number of Scans: The number of scans is adjusted to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the ¹³C isotope, significantly more scans are required for ¹³C NMR compared to ¹H NMR.

Conclusion

This guide provides a comprehensive reference for the ¹H and ¹³C NMR characterization of 2-ethynylquinolin-8-ol. By leveraging high-quality predicted data and comparing it with the experimental spectra of closely related analogs, researchers can confidently verify the structure of this novel compound. The provided protocols and expert interpretations are intended to empower scientists in their synthetic and medicinal chemistry endeavors, ensuring the integrity and accuracy of their results.

References

  • nmrshiftdb2 - open nmr database on the web. (2025, September 8). Retrieved from [Link]

  • Beck, A. (n.d.). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

  • Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
  • NMRShiftDB - PubChem Data Source. (2025, March 14). National Institutes of Health. Retrieved from [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry and Industry Journal, 13(2), 122.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. A Thesis Submitted to the University of North Carolina at Wilmington in Partial Fulfillment of the Requirement for the Degree of Masters of Science.
  • Claret, P. A., & Williams, D. H. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. Australian Journal of Chemistry, 29(1), 1613-1617.
  • Katayama, S., & Akahori, Y. (1977). Analysis on NMR Spectra of 8-Hydroxyquinoline and Its Solvent Effects. YAKUGAKU ZASSHI, 97(10), 1146-1152.
  • An NMR Database for Organic and Organometallic Compounds. (2025, August 21). MDPI. Retrieved from [Link]

  • NMR Database for Faster Structural Data. (n.d.). CAS. Retrieved from [Link]

  • Bajpai, A. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret. YouTube. Retrieved from [Link]

  • Mnova NMRPredict. (2026, March 11). Mestrelab Research. Retrieved from [Link]

  • Natural Product NMR-DB "CH-NMR-NP". (n.d.). JEOL. Retrieved from [Link]

  • Heffeter, P., et al. (2014). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together...
  • Aly, M. M., & Magee, R. J. (2006, October 24). The Infrared and 1 H-NMR Spectra of 8-Hydroxyquinoline Adducts of 8-Hydroxyquinoline Complexes of Dioxouranium(VI), Thorium(IV) and Scandium(III). Taylor & Francis Online.
  • NMRium demo - Predict. (n.d.). Retrieved from [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRdb.org. Retrieved from [Link]

  • 2-Methyl-8-hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved from [Link]

  • 8-Quinolinol, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • NMR Predictor - Documentation. (n.d.). ChemAxon. Retrieved from [Link]

  • 2-Methylquinoline. (n.d.). SpectraBase. Retrieved from [Link]

  • CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]

  • Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. (2022, October 14). Wellcome Open Research, 7, 262.
  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024, June 27). Morganton Scientific.
  • Starting Guide to NMRPredict Desktop. (2024, September 16). Mestrelab Resources. Retrieved from [Link]

  • KnowItAll Informatics Training - NMR Predictions. (n.d.). Wiley Science Solutions.
  • Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. (2022). Chemistry – A European Journal, 28(43).
  • Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25).
  • Mnova Predict | Accurate Prediction. (2015, December 4). Bruker. Retrieved from [Link]

  • The benchtop NMR system Quinine Comparing high and low field 1D NMR spectroscopy 2D proton-carbon correl
  • Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline. (n.d.). Benchchem.

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Comparative

Comparative analysis of 2-ethynylquinolin-8-ol with standard coumarin fluorescent probes

As a Senior Application Scientist who has spent years optimizing fluorescent assays for high-throughput screening and live-cell imaging, I often see researchers default to familiar fluorophores without considering the fu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist who has spent years optimizing fluorescent assays for high-throughput screening and live-cell imaging, I often see researchers default to familiar fluorophores without considering the fundamental photophysics that govern their behavior. The choice of a fluorescent scaffold dictates not just the brightness of your assay, but its dynamic range, specificity, and susceptibility to false positives.

This guide provides an in-depth comparative analysis between a highly modular, chelation-driven probe—2-ethynylquinolin-8-ol —and the classical Coumarin family of fluorescent probes. By dissecting their mechanistic divergence and providing self-validating experimental protocols, this guide will help you select and optimize the right tool for your specific analytical or drug development pipeline.

Mechanistic Divergence: The Photophysical "Why"

To understand how to deploy these probes, we must first understand the causality behind their fluorescence (or lack thereof).

2-Ethynylquinolin-8-ol: ESIPT and CHEF The 8-hydroxyquinoline (8-HQ) scaffold is a classic bidentate chelator. In its free, uncomplexed state, 2-ethynylquinolin-8-ol is practically non-fluorescent. This is driven by Excited-State Intramolecular Proton Transfer (ESIPT) [1]. Upon photon absorption, the proton from the 8-hydroxyl group rapidly transfers to the adjacent quinoline nitrogen, forming a transient keto tautomer that relaxes back to the ground state via non-radiative decay pathways.

However, when a target metal ion (such as Zn²⁺, Cd²⁺, or Al³⁺) is introduced, it coordinates with both the oxygen and nitrogen atoms. This coordination physically blocks the ESIPT pathway and rigidifies the molecular backbone, triggering Chelation-Enhanced Fluorescence (CHEF) [1]. The addition of the 2-ethynyl (alkyne) group is a strategic structural modification: it slightly extends the π-conjugation to red-shift the emission and, crucially, acts as a bioorthogonal handle for click chemistry[2].

Coumarin Probes: ICT and PET Coumarins (e.g., 7-amino or 7-methoxy derivatives) operate on entirely different principles. They are inherently highly fluorescent due to their rigid, planar benzopyrone structure. Sensor design using coumarins typically relies on Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) [3][4].

To create a "turn-on" coumarin probe, chemists usually append a masking group (a "cage") that either disrupts the push-pull electron system (quenching ICT) or introduces a PET pathway that drains the excited state of its energy. When the target analyte (e.g., a biothiol or reactive oxygen species) cleaves this masking group, the native electronic structure is restored, resulting in a massive, instantaneous release of fluorescence[3].

MechanisticPathways cluster_8HQ 2-ethynylquinolin-8-ol (ESIPT/CHEF) cluster_Coumarin Coumarin Probes (ICT/PET) HQ_Free Free Probe (ESIPT Active) HQ_Ex Keto Tautomer (Dark State) HQ_Free->HQ_Ex hν (Non-radiative) HQ_Bound Metal Complex (ESIPT Blocked) HQ_Free->HQ_Bound + Zn²⁺ / Cu²⁺ HQ_Emit CHEF Emission (Fluorescence ON) HQ_Bound->HQ_Emit Coum_Caged Caged Coumarin (PET Quenched) Coum_Cleaved Analyte Cleavage (e.g., Biothiols) Coum_Caged->Coum_Cleaved + Analyte Coum_Emit ICT Restored (Fluorescence ON) Coum_Cleaved->Coum_Emit

Photophysical activation pathways of 8-HQ derivatives vs. Coumarin probes.

Comparative Photophysical & Chemical Profiling

When designing an assay, quantitative photophysical parameters dictate your instrument settings and limits of detection (LOD). Below is a synthesized comparison based on benchmark data for these two classes of fluorophores.

Parameter2-Ethynylquinolin-8-ol (8-HQ Alkyne)Standard Coumarins (e.g., 7-Amino/Methoxy)
Primary Mechanism ESIPT Inhibition / CHEFICT, PET, FRET
Baseline Fluorescence Highly quenched (Dark state)Varies (Often highly fluorescent unless caged)
Quantum Yield (Φ) Moderate to High (0.1 - 0.4 upon chelation)Very High (0.5 - 0.9)
Stokes Shift Large (>100 nm due to complexation geometry)Moderate (50 - 100 nm)
Primary Target Analytes Zn²⁺, Cd²⁺, Al³⁺, Cu²⁺Biothiols, ROS/RNS, Enzymes, pH
Conjugation Modularity Excellent (via CuAAC Click Chemistry)Good (via NHS-ester or maleimide coupling)
Aqueous Solubility Poor (Requires co-solvents like DMSO/EtOH)Moderate to Good (Tunable via sulfonation)

Experimental Workflows & Self-Validating Protocols

A critical failure point in many published methodologies is the lack of internal validation. A robust assay must be a self-validating system. The protocols below incorporate mandatory control steps to prove that the observed fluorescence is mechanistically driven by the target analyte, rather than environmental artifacts (like solvent polarity shifts or probe degradation).

ValidationWorkflow A 1. Probe Prep Stock in anhydrous DMSO B 2. CuAAC Click Azide + 2-ethynylquinolin-8-ol A->B Alkyne functionalization C 3. Titration Add Zn²⁺ or ROS analytes A->C Direct sensing (Coumarin) B->C D 4. Spectroscopy UV-Vis & Fluorometry C->D E 5. Self-Validation EDTA reversal or NEM blocking D->E

Self-validating experimental workflow for fluorescent probe characterization.

Protocol A: Modular Zn²⁺ Sensing via Click-Functionalized 2-Ethynylquinolin-8-ol

Causality: The alkyne group is inert to biological nucleophiles, making it a perfect bioorthogonal handle. We use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach the probe to a targeting moiety, followed by Zn²⁺ detection[2].

  • Probe Functionalization (CuAAC):

    • Dissolve 1.0 eq of 2-ethynylquinolin-8-ol and 1.2 eq of your target azide (e.g., a PEGylated targeting ligand) in a 1:1 mixture of t-BuOH and H₂O.

    • Add 0.1 eq of CuSO₄·5H₂O and 0.2 eq of sodium ascorbate (to reduce Cu²⁺ to the active Cu⁺ catalyst). Stir at room temperature for 12 hours.

    • Purify the resulting triazole-linked probe via silica gel chromatography.

  • Assay Preparation: Prepare a 1.0 mM stock solution of the functionalized probe in anhydrous DMSO. Dilute to a working concentration of 10 µM in HEPES buffer (10 mM, pH 7.4, 1% DMSO to prevent aggregation-caused quenching).

  • Analyte Titration: Record the baseline fluorescence (Ex: ~360 nm). Titrate Zn²⁺ (0 to 50 µM) into the cuvette. You will observe a massive CHEF-driven emission peak emerging at ~490-510 nm.

  • Self-Validation Step (Critical): Add 100 µM of EDTA (a strong, competitive metal chelator) to the cuvette.

    • Expected Result: The fluorescence should immediately drop back to baseline. This proves the signal is thermodynamically driven by reversible metal coordination, not irreversible chemical degradation.

Protocol B: Biothiol Detection via PET-Quenched Coumarin

Causality: Coumarins have high baseline fluorescence. To make a biothiol sensor, the coumarin is often caged with a dinitrophenyl ether or sulfonate group, inducing PET quenching. Thiols cleave this group via nucleophilic aromatic substitution (S_NAr), restoring the ICT state[3].

  • Assay Preparation: Prepare a 10 µM working solution of the caged coumarin probe in PBS (pH 7.4, 1% DMSO).

  • Analyte Addition: Add 50 µM of Glutathione (GSH) or Cysteine (Cys). Monitor the fluorescence kinetics (Ex: ~400 nm, Em: ~480 nm) over 30 minutes at 37°C.

  • Self-Validation Step (Critical): In a parallel control experiment, pre-treat the biological sample or buffer with 1 mM N-ethylmaleimide (NEM) for 20 minutes before adding the probe. NEM covalently alkylates free thiols.

    • Expected Result: The NEM-treated sample should exhibit zero fluorescence increase upon probe addition. This confirms the probe's absolute specificity for nucleophilic thiols over other reactive species in the matrix.

The Application Scientist's Verdict

Choosing between these two architectures comes down to the fundamental requirements of your biological or chemical system:

  • Choose 2-ethynylquinolin-8-ol when: You are building complex, modular sensor arrays. The alkyne handle allows you to "plug and play" the fluorophore onto nanoparticles, antibodies, or organelle-targeting peptides using highly efficient click chemistry[2]. Furthermore, if your assay suffers from severe biological autofluorescence, the large Stokes shift generated by the ESIPT/CHEF mechanism of the 8-HQ core provides superior signal-to-noise ratios for metal ion detection (Zn²⁺, Cd²⁺)[1].

  • Choose Coumarin Probes when: You require ultra-high quantum yields and are detecting enzymatic activity, reactive oxygen species (ROS), or biothiols[3]. Coumarins are the gold standard when you need to detect trace amounts of organic analytes in live cells, as their photophysics (ICT/PET) are highly responsive to bond-cleavage events and their structures can be easily fine-tuned to emit in the visible-to-NIR spectrum for deep-tissue imaging[5].

References

  • MDPI (Molecules)
  • Synthesis and application of coumarin fluorescence probes RSC Advances / ResearchGate URL
  • PubMed (NIH)
  • A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II)
  • Application Note: 8-Hydroxyquinoline Derivatives as Selective "Turn-On" Fluorescent Probes for Zinc (II)

Sources

Validation

Overcoming Metal-Induced Artifacts: HPLC Method Validation for 2-Ethynylquinolin-8-ol Purity

As a Senior Application Scientist, I frequently encounter active pharmaceutical ingredients (APIs) and critical intermediates that stubbornly resist standard chromatographic methods. is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter active pharmaceutical ingredients (APIs) and critical intermediates that stubbornly resist standard chromatographic methods. is a prime example. Featuring a terminal alkyne utilized in click-chemistry applications and an 8-hydroxyquinoline core, this molecule presents a severe analytical challenge: aggressive[1].

When developing a purity assay, standard stainless steel (SST) chromatographic hardware introduces Lewis acid sites (e.g., Fe³⁺, Ni²⁺) that coordinate with the bidentate N,O-donor system of the quinolin-8-ol moiety. This results in severe peak tailing, sample loss due to non-specific adsorption, and failing validation metrics.

This guide objectively compares the performance of traditional SST C18 columns against Passivated/Metal-Free C18 architectures, providing a self-validating protocol and comprehensive [2] validation data for determining the purity of 2-ethynylquinolin-8-ol.

The Mechanistic Challenge: Why Traditional Columns Fail

To validate a robust method, we must first understand the molecule's physical chemistry. The 8-hydroxyquinoline structure is a privileged scaffold in coordination chemistry[1]. In a traditional HPLC system, the analyte travels through stainless steel frits, tubing, and column walls. The electron-rich nitrogen and the phenolate oxygen form highly stable 5-membered chelate rings with transition metals on the hardware surface.

Causality & Impact: This secondary retention mechanism competes with the primary hydrophobic interaction of the C18 stationary phase. The chromatographic peak exhibits severe tailing (USP Asymmetry > 2.0). Furthermore, at low concentrations (near the Limit of Quantitation, LOQ), the analyte is entirely consumed by these active sites, leading to non-linear calibration curves and artificially low recovery rates.

Product Comparison: Standard SST C18 vs. Passivated C18

To demonstrate the necessity of specialized hardware, we compared a standard high-purity silica C18 column housed in SST hardware against an identical stationary phase housed in passivated hardware (e.g., hybrid organic-inorganic surface technology or PEEK-lined).

Table 1: Column Performance Comparison (10 µg/mL 2-ethynylquinolin-8-ol)

ParameterStandard SST C18Passivated Hardware C18Analytical Impact
USP Tailing Factor 2.851.08High tailing causes peak integration errors and overlap.
Theoretical Plates (N) 4,20018,500Broader peaks reduce resolution from critical impurities.
Area RSD (n=6) 8.4%0.6%Poor precision fails ICH Q2(R2) repeatability criteria.
Signal-to-Noise (S/N) 15145Adsorption on SST drastically raises the LOQ.
Experimental Workflow & Logical Relationships

To ensure a self-validating system, the protocol mandates a System Suitability Test (SST) specifically designed to probe metal-chelating interactions before any validation sequence begins. If the system is not inert, the workflow halts, preventing the generation of invalid data.

HPLC_Validation Start Sample Prep: 2-Ethynylquinolin-8-ol SST System Suitability Test (Evaluate USP Tailing) Start->SST Decision Tailing Factor ≤ 1.2? SST->Decision SST_Fail Standard SST C18 (Fails: Metal Chelation) Decision->SST_Fail No (>1.2) SST_Pass Passivated C18 (Passes: Inert Surface) Decision->SST_Pass Yes (≤1.2) SST_Fail->SST Change Hardware Validation Execute ICH Q2(R2) Validation Protocol SST_Pass->Validation Report Validated Method Ready for QC Validation->Report

Workflow for HPLC method development and ICH Q2(R2) validation of metal-chelating analytes.

Step-by-Step Methodology: Self-Validating Protocol
Phase 1: System and Mobile Phase Preparation
  • Aqueous Phase (A): Prepare 10 mM Ammonium Acetate in MS-grade water. Adjust to pH 5.0 using glacial acetic acid. Causality: A pH of 5.0 ensures the quinoline nitrogen (pKa ~4.9) and the hydroxyl group (pKa ~9.8) are in a consistent, partially protonated state. This maximizes retention robustness while avoiding the extreme acidity (e.g., 0.1% TFA) that can degrade passivated column lifetimes over time.

  • Organic Phase (B): 100% MS-grade Acetonitrile.

  • Column: Passivated C18 (100 x 2.1 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min. Temperature: 40°C. UV Detection: 254 nm.

Phase 2: System Suitability Testing (SST)
  • Inject a 1 µg/mL standard of 2-ethynylquinolin-8-ol.

  • Calculate the USP Tailing Factor ( Tf​ ). Self-Validating Gate: The system is strictly validated only if Tf​≤1.2 . If Tf​>1.2 , the system requires passivation (e.g., flushing with medronic acid) or complete hardware replacement. Proceeding with a failing SST guarantees validation failure.

Phase 3: ICH Q2(R2) Validation Execution

Following [2], the following steps are executed:

  • Specificity: Inject a blank (diluent) and known synthetic impurities (e.g., 8-hydroxyquinoline-2-carbaldehyde precursor) to ensure baseline resolution ( Rs​>2.0 ) from the 2-ethynylquinolin-8-ol peak.

  • Linearity & Range: Prepare a 7-point calibration curve from LOQ (0.05 µg/mL) to 120% of the nominal working concentration (120 µg/mL). Inject each level in triplicate.

  • Accuracy (Recovery): Spike known amounts of 2-ethynylquinolin-8-ol into a synthetic matrix at 50%, 100%, and 150% levels. Extract and inject in triplicate.

  • Precision: Perform 6 replicate injections of the 100% nominal standard (100 µg/mL) to determine Repeatability (System Precision). Have a second analyst repeat this on a different day for Intermediate Precision.

Validation Results

When utilizing the passivated C18 column, the method easily meets all ICH Q2(R2) acceptance criteria, proving that mitigating metal chelation is the critical success factor for this compound class.

Table 2: ICH Q2(R2) Method Validation Results (Passivated C18)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Resolution ( Rs​ ) > 2.0 from impurities Rs​ = 3.4 (vs. precursor)Pass
Linearity ( R2 ) > 0.999 (LOQ to 120%)0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.5%Pass
Repeatability (RSD) < 2.0% (n=6)0.65%Pass
Inter-day Precision < 2.0% (n=12, 2 days)0.82%Pass
Limit of Quantitation S/N 100.05 µg/mL (S/N = 12)Pass
Conclusion

For analytes possessing potent chelating motifs like 2-ethynylquinolin-8-ol, traditional HPLC hardware introduces unacceptable analytical bias. By utilizing passivated column technologies, we eliminate metal-induced peak tailing and adsorption. This mechanistic approach to method design ensures that the subsequent ICH Q2(R2) validation is not just a regulatory checkbox, but a scientifically sound, highly robust analytical control strategy.

References
  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines . American Chemical Society (ACS) Publications. Available at:[Link]

  • 2-ethynylquinolin-8-ol . ChemBuyersGuide. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol for 2-Ethynylquinolin-8-OL

As a laboratory professional handling complex functionalized heterocycles, understanding the dual-hazard profile of your reagents is non-negotiable. 2-Ethynylquinolin-8-OL (CAS: 1057670-13-9) presents a unique intersecti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory professional handling complex functionalized heterocycles, understanding the dual-hazard profile of your reagents is non-negotiable. 2-Ethynylquinolin-8-OL (CAS: 1057670-13-9) presents a unique intersection of chemical risks: it combines the potent metal-chelating and aquatic toxicity properties of an 8-hydroxyquinoline core with the high reactivity of a terminal alkyne[1][2].

This guide provides the authoritative, step-by-step operational and disposal procedures required to manage this compound safely, ensuring both personnel security and environmental compliance.

Mechanistic Hazard Profile: Understanding the Causality

To handle 2-Ethynylquinolin-8-OL safely, one must understand the chemical causality behind its hazards. We do not just memorize safety rules; we design our workflows around the molecule's fundamental reactivity.

  • The Terminal Alkyne Hazard (Explosive Acetylide Formation): Terminal alkynes possess an unusually acidic proton (pKa ~25) due to the 50% s-character of the sp-hybridized carbon[3]. In the presence of heavy metal cations—specifically Copper (Cu⁺/Cu²⁺), Silver (Ag⁺), and Mercury (Hg²⁺)—this proton is easily displaced to form metal acetylides[2]. These metal acetylides are highly shock-sensitive and can detonate violently when dry.

  • The Quinolin-8-OL Core Hazard (Toxicity & Chelation): The parent structure, 8-hydroxyquinoline, is a strong bidentate chelator. Biologically, this chelation disrupts cellular metal homeostasis, making it a category 1 reproductive toxin, a severe eye irritant, and profoundly toxic to aquatic ecosystems (Aquatic Acute 1 / Chronic 1)[1][4].

Quantitative Hazard Summary
Hazard CategoryGHS Classification (Based on Parent Moieties)Mechanistic CauseOperational Consequence
Reactivity Unstable/Explosive Precursorsp-C-H deprotonation by heavy metalsNever use brass/copper tools; strictly segregate waste.
Environmental Aquatic Acute 1, Chronic 1Disruption of metalloenzymes in aquatic lifeZero drain disposal; requires high-temp incineration.
Health (Acute) Acute Tox. 4 (Oral), Eye Dam. 1Cellular toxicity and tissue corrosionMandatory use of fume hood and splash goggles.
Health (Chronic) Skin Sens. 1, Repr. 1BProtein binding and systemic disruptionDouble-gloving with nitrile; strict exposure limits.

Standard Operating Procedure (SOP): Safe Handling

Every protocol must be a self-validating system. Before opening the reagent bottle, ensure your workspace meets the following criteria:

Step-by-Step Handling Methodology
  • Environmental Control: Conduct all weighing, transferring, and reacting of 2-Ethynylquinolin-8-OL inside a certified chemical fume hood.

  • Tool Selection (Critical Step): Verify that all spatulas, needles, and reaction vessels are made of stainless steel, PTFE (Teflon), or glass .

    • Causality Check: Brass and bronze contain copper. Scratching a brass spatula against the solid can introduce trace Cu²⁺, risking localized acetylide formation[2].

  • PPE Verification: Don standard laboratory PPE: flame-resistant lab coat, safety goggles (not just glasses, due to Eye Dam. 1 classification), and disposable nitrile gloves.

  • Static Elimination: Because terminal alkynes can be sensitive to static discharge when aerosolized or in fine powder form, use an anti-static gun on the weighing boat prior to transfer.

Proper Disposal & Waste Management Plan

The most critical phase of managing 2-Ethynylquinolin-8-OL is its disposal. Mixing this compound with the wrong waste stream can create a localized explosive hazard in your waste storage area[2][5].

Step-by-Step Disposal Protocol
  • Waste Stream Audit (Self-Validation): Before adding 2-Ethynylquinolin-8-OL waste to an organic waste carboy, you must check the waste log. Confirm that the container has never received silver, copper, or mercury salts (e.g., Tollens' reagent waste, Sonogashira coupling aqueous washings, or mercury-based catalysts).

  • Container Selection: Use a high-density polyethylene (HDPE) container specifically designated for "Halogen-Free Organic Waste" (unless dissolved in a halogenated solvent like DCM, in which case use the Halogenated stream).

  • Quenching Basic Solutions: If the alkyne was used in a basic solution (which accelerates acetylide formation), neutralize the solution to pH 7 using a dilute acid (e.g., 1M HCl) before transferring it to the waste carboy.

  • Labeling: Affix a hazardous waste tag immediately. Explicitly write: "Contains 2-Ethynylquinolin-8-OL (Terminal Alkyne) - DO NOT MIX WITH HEAVY METALS. Aquatic Toxicant."

  • Final Destruction: Transfer the sealed container to your Environmental Health and Safety (EHS) department. The only acceptable destruction method is high-temperature chemical incineration equipped with an afterburner and scrubber[6].

WasteSegregation Start Generate 2-Ethynylquinolin-8-OL Waste Check Does waste container have Cu, Ag, or Hg salts? Start->Check Danger STOP! Explosive Acetylide Formation Risk Check->Danger Yes Safe Proceed to Dedicated Alkyne Waste Carboy Check->Safe No Incinerate EHS High-Temp Chemical Incineration Safe->Incinerate

Caption: Decision tree for terminal alkyne waste segregation to prevent explosive acetylide formation.

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Ventilate: Alert nearby personnel. Ensure the fume hood is on maximum exhaust. If the spill is outside the hood, increase room ventilation.

  • Solid Spills: Do not sweep with a dry brush, which generates inhalable toxic dust. Lightly dampen the powder with water or a high-flashpoint solvent to suppress dust, then carefully scoop it up using a non-metallic (PTFE) or stainless steel dustpan[7].

  • Liquid Spills (if dissolved in solvent): Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use combustible sawdust.

  • Containment: Place all absorbed material into a tightly sealed, clearly labeled hazardous waste bucket.

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting the wash water for hazardous disposal. Never flush the wash water down the drain due to the compound's severe aquatic toxicity[8].

References

  • Chemistry LibreTexts. "16.8: Alkyne Acidity - Formation of Acetylide Anions." Available at:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 2-Ethynylquinolin-8-OL

As drug development and materials science increasingly rely on highly functionalized building blocks, 2-Ethynylquinolin-8-OL (CAS: 1057670-13-9) has emerged as a critical bifunctional molecule. Combining the potent metal...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on highly functionalized building blocks, 2-Ethynylquinolin-8-OL (CAS: 1057670-13-9) has emerged as a critical bifunctional molecule. Combining the potent metal-chelating properties of an 8-hydroxyquinoline core with the versatile reactivity of a terminal alkyne, this compound requires a nuanced, causality-driven approach to laboratory safety.

This guide provides researchers with field-proven, self-validating protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific compound.

Mechanistic Hazard Profile

To handle 2-Ethynylquinolin-8-OL safely, one must understand why it is hazardous. The molecule presents a dual-threat profile based on its distinct structural domains:

  • The 8-Hydroxyquinoline Core: This bidentate scaffold strongly chelates essential biological trace metals (such as Fe³⁺ and Zn²⁺). Systemic absorption leads to the inhibition of critical metalloenzymes, resulting in acute oral toxicity and severe reproductive hazards[1]. Furthermore, its lipophilic nature (log Pow: 1.85) facilitates rapid dermal penetration and bioaccumulation in aquatic environments[2].

  • The Terminal Ethynyl Group (-C≡CH): While intended for click chemistry or Sonogashira couplings, terminal alkynes are inherently reactive. If inadvertently mixed with heavy metal salts (e.g., Ag⁺, Cu²⁺, Hg²⁺) in waste streams, they can precipitate highly explosive metal acetylides.

HazardMechanism Compound 2-Ethynylquinolin-8-OL CAS: 1057670-13-9 Quinolinol 8-Hydroxyquinoline Core Compound->Quinolinol Scaffold Alkyne Terminal Alkyne (-C≡CH) Compound->Alkyne Functional Group Toxicity Metalloenzyme Inhibition (Acute Toxicity) Quinolinol->Toxicity Chelates Fe/Zn Reactivity Metal Acetylide Formation (Explosion Hazard) Alkyne->Reactivity Reacts with Ag/Cu/Hg

Caption: Hazard and reactivity pathways of 2-Ethynylquinolin-8-OL.

Quantitative Hazard Data & PPE Specifications

Safety is not achieved through arbitrary rules, but through targeted barriers that disrupt specific hazard mechanisms. The following tables synthesize the quantitative hazard data and the corresponding PPE required to neutralize those risks.

Table 1: Hazard Classification & Causality

Data extrapolated from the highly conserved 8-hydroxyquinoline core.

GHS CategoryHazard StatementMechanistic Causality
Acute Tox. 3 H301: Toxic if swallowedSystemic metalloenzyme inhibition via bidentate chelation[1].
Eye Dam. 1 H318: Causes serious eye damageRapid protein precipitation and cellular disruption in corneal tissue[1].
Skin Sens. 1 H317: May cause allergic skin reactionHaptenization of epidermal proteins by the quinoline ring[1].
Repr. 1B H360D: May damage the unborn childInterference with zinc/iron-dependent embryonic developmental pathways[1].
Aquatic Acute 1 H410: Very toxic to aquatic lifeDisruption of aquatic organism metabolic pathways due to lipophilicity[2].
Table 2: PPE Specifications & Justification
Equipment TypeSpecificationScientific Justification
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Prevents dermal penetration (log Pow 1.85). Provides >480 min breakthrough time for dry powder handling.
Eye Protection Snug-fitting safety goggles (EN166/ANSI Z87.1)Standard safety glasses are insufficient. Goggles prevent irreversible eye damage (H318) from airborne particulate migration[3].
Body Protection Flame-resistant lab coat (Nomex/Cotton blend)Mitigates systemic absorption risks and protects against potential localized reactivity of the alkyne group.
Respiratory N95/P2 Particulate RespiratorMandatory only if handling outside a certified fume hood to prevent inhalation of toxic, sensitizing dust (H301/H360D)[4].

Operational Workflow & Self-Validating Protocols

To ensure absolute trustworthiness in the laboratory, every operational step must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Workflow PPE 1. PPE Verification (Nitrile, Goggles) Weigh 2. Weighing (Fume Hood) PPE->Weigh React 3. Reaction (Inert Atmosphere) Weigh->React Waste 4. Waste Segregation (Heavy-Metal Free) React->Waste Dispose 5. Incineration (Organic Waste) Waste->Dispose

Caption: Step-by-step operational and disposal workflow.

Protocol A: Safe Weighing and Transfer

Because 2-Ethynylquinolin-8-OL is a fine, potentially hygroscopic powder that can cause severe eye damage and sensitization, dust generation must be strictly controlled.

  • Step 1: Environmental Validation. Turn on the fume hood and verify the face velocity.

    • Validation: The digital flow monitor must read between 80–120 feet per minute (fpm). Do not open the chemical container if the alarm is sounding.

  • Step 2: Static Elimination. Place an anti-static ionizer bar near the analytical balance inside the hood.

    • Validation: Observe the powder during the initial scoop; it should fall cleanly without clinging to the sides of the spatial enclosure or the spatula.

  • Step 3: Transfer. Use a disposable, anti-static V-shaped spatula to transfer the solid directly into a pre-tared reaction vessel. Immediately cap the vessel.

  • Step 4: Decontamination. Wipe down the balance pan and surrounding hood area with a lint-free wipe soaked in isopropanol or ethanol.

    • Validation: Inspect the wipe. No pale yellow residue (characteristic of quinolinol derivatives) should be visible on the final wipe[5].

Waste Segregation and Disposal Plan

The disposal of 2-Ethynylquinolin-8-OL requires meticulous attention due to the terminal alkyne group. Standard organic waste protocols are insufficient if heavy metals are present in the lab.

Protocol B: Disposal and Acetylide Prevention
  • Step 1: Waste Stream Segregation (Critical). Ensure that the designated waste carboy contains absolutely zero aqueous or organic heavy metal waste (specifically Silver, Copper, or Mercury).

    • Validation: Review the attached waste log on the carboy. If any user has logged CuI, AgNO₃, or similar reagents, do not use that carboy. Obtain a fresh, empty container.

  • Step 2: Solubilization. Do not dispose of the dry powder directly into a bin. Dissolve any unreacted 2-Ethynylquinolin-8-OL in a compatible organic solvent (e.g., dichloromethane or ethyl acetate) before transferring it to the liquid waste carboy.

  • Step 3: Labeling. Clearly label the waste container as: "Halogen-Free Organic Waste - Contains Terminal Alkynes. DO NOT MIX WITH HEAVY METALS."

  • Step 4: Storage and Removal. Store the waste container in a secondary containment tray, protected from direct light, as quinoline derivatives darken and decompose upon prolonged light exposure[5]. Dispose of via a licensed hazardous waste contractor for high-temperature incineration.

Sources

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